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  • Product: 3-Formyl-5-(methoxycarbonyl)benzoic acid
  • CAS: 914220-93-2

Core Science & Biosynthesis

Foundational

Architectural Asymmetry in Reticular Chemistry: A Technical Guide to 3-Formyl-5-(methoxycarbonyl)benzoic acid

Executive Summary The development of advanced porous materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), relies heavily on the geometric and chemical precision of organic linkers. 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced porous materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), relies heavily on the geometric and chemical precision of organic linkers. 3-formyl-5-(methoxycarbonyl)benzoic acid (CAS: 914220-93-2) represents a highly specialized, asymmetric "A-B-C" building block[1]. Featuring three distinct functional groups—a formyl group, a carboxylic acid, and a methyl ester—this molecule provides orthogonal reactivity pathways. This guide explores its physicochemical profile, the mechanistic causality behind its synthesis, and its advanced applications in materials science.

Physicochemical Profiling

Understanding the physical and chemical properties of 3-formyl-5-(methoxycarbonyl)benzoic acid is critical for predicting its behavior in various solvent systems and its thermal stability during high-temperature solvothermal syntheses. The quantitative data below summarizes its core parameters.

PropertyValueSource
Chemical Name 3-formyl-5-(methoxycarbonyl)benzoic acid[1]
CAS Number 914220-93-2[1]
Molecular Formula C₁₀H₈O₅[1]
Molecular Weight 208.17 g/mol [1]
Density 1.373 g/cm³[2]
Boiling Point 420.2 ºC at 760 mmHg[2]
Flash Point 171.5 ºC[2]
Vapor Pressure 0.0 ± 1.0 mmHg at 25°C[3]
Canonical SMILES COC(=O)C1=CC(=CC(=C1)C(=O)O)C=O[2]

The Causality of Orthogonal Reactivity

In standard reticular chemistry, symmetric linkers (like trimesic acid) are favored for their predictable topology. However, symmetric linkers limit the ability to introduce functional diversity directly into the pore walls without complex, post-synthetic mixed-linker strategies.

3-formyl-5-(methoxycarbonyl)benzoic acid breaks this symmetry. By possessing three distinct moieties, it enables orthogonal reactivity :

  • The Carboxylic Acid (-COOH) : Acts as the primary anchor for metal-node coordination (e.g., forming Zr₆O₄(OH)₄ secondary building units).

  • The Formyl Group (-CHO) : Serves as an electrophilic handle for Schiff-base condensation with amines, crucial for COF formation or post-synthetic modification (PSM).

  • The Methyl Ester (-COOMe) : Acts as a chemically protected carboxylic acid. It remains inert during initial framework assembly but can be activated (hydrolyzed) post-synthesis to yield a free acid group inside the pore for secondary metal binding.

Reactivity Core 3-formyl-5-(methoxycarbonyl)benzoic acid (Trifunctional Linker) F1 Formyl Group (-CHO) Reactivity Core->F1 F2 Carboxylic Acid (-COOH) Reactivity Core->F2 F3 Methyl Ester (-COOMe) Reactivity Core->F3 R1 Imine Condensation (COF Formation) F1->R1 R2 Metal Coordination (MOF Node Assembly) F2->R2 R3 Post-Synthetic Modification (Hydrolysis/Amidation) F3->R3

Orthogonal reactivity pathways for the trifunctional building block in reticular chemistry.

Experimental Methodology: Desymmetrization Protocol

The synthesis of this asymmetric linker relies on the controlled desymmetrization of a symmetric precursor: dimethyl 5-formylisophthalate . The challenge lies in selectively hydrolyzing only one of the two chemically equivalent methyl ester groups[4].

As a Senior Application Scientist, I mandate that protocols must be self-validating. The following workflow incorporates strict In-Process Controls (IPCs) to ensure kinetic control over the hydrolysis.

Step-by-Step Synthesis Workflow

Reagents Required:

  • Dimethyl 5-formylisophthalate (1.0 eq)

  • Sodium Hydroxide (NaOH, 1.0 M aqueous solution, 1.0 eq)

  • Tetrahydrofuran (THF) / Methanol (MeOH) (1:1 v/v)

  • Hydrochloric Acid (HCl, 1.0 M aqueous solution)

Procedure & Causality:

  • Dissolution: Dissolve dimethyl 5-formylisophthalate in the THF/MeOH solvent mixture.

    • Causality: THF ensures complete solvation of the hydrophobic organic precursor, while MeOH acts as a miscible bridge to the aqueous base, preventing biphasic reaction kinetics that could lead to localized over-hydrolysis.

  • Thermal Control: Cool the reaction vessel to exactly 0 °C using an ice-water bath.

    • Causality: Lowering the thermal energy of the system increases the activation energy barrier for the secondary hydrolysis. This kinetic control is the mechanistic imperative that allows the mono-hydrolyzed product to dominate over the di-hydrolyzed byproduct.

  • Base Addition: Add 1.0 equivalent of 1M NaOH dropwise over 45 minutes under vigorous stirring.

    • Causality: Dropwise addition prevents localized concentration spikes of the hydroxide ion. A stoichiometric excess in any micro-environment will immediately yield the unwanted di-acid.

  • Reaction Monitoring (IPC 1): Stir for 4 hours, allowing the reaction to slowly warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent.

    • Self-Validation: The reaction is deemed complete when the starting material spot disappears and a new, highly polar spot (the sodium salt of the mono-acid) remains at the baseline.

  • Solvent Removal & Extraction: Evaporate the organic solvents under reduced pressure. Dilute the remaining aqueous phase with distilled water and wash with Ethyl Acetate (3 × 20 mL).

    • Causality: This extraction step purges any unreacted di-ester starting material, purifying the aqueous phase containing the desired salt.

  • Acidification: Cool the aqueous phase to 0 °C and slowly add 1M HCl until the pH reaches ~3.0.

    • Causality: The pKa of the newly formed benzoic acid moiety is approximately 3.5. Dropping the pH to 3.0 ensures complete protonation. The neutral mono-acid, lacking water solubility, precipitates out of solution[4].

  • Isolation & Validation (IPC 2): Filter the white precipitate, wash with cold water, and dry under high vacuum.

    • Self-Validation: Analyze the product via ¹H-NMR (DMSO-d₆). The successful desymmetrization is validated by integrating the methoxy peak (~3.9 ppm, 3H) against the formyl proton (~10.1 ppm, 1H). A 3:1 integration ratio definitively proves mono-hydrolysis.

Synthesis A Dimethyl 5-formylisophthalate (Symmetric Precursor) B Controlled Mono-Hydrolysis (1.0 eq NaOH, MeOH/THF, 0°C) A->B  Desymmetrization C Intermediate Sodium Salt (Aqueous Soluble) B->C  TLC Validation D Acidification (1M HCl, pH ~3) C->D  Protonation E 3-formyl-5-(methoxycarbonyl)benzoic acid (Precipitate) D->E  NMR Validation

Workflow for the desymmetrization and synthesis of 3-formyl-5-(methoxycarbonyl)benzoic acid.

Applications in Advanced Materials

The strategic value of 3-formyl-5-(methoxycarbonyl)benzoic acid lies in its deployment as a defect-engineering or pore-functionalizing agent.

  • Defect Engineering in MOFs: When incorporated as a dopant alongside a standard symmetric linker (like 1,3,5-benzenetricarboxylic acid), the mono-ester prevents cross-linking at specific nodes, creating engineered defects. These defects increase the mesoporosity of the framework, enhancing catalytic diffusion rates.

  • Tandem Catalysis Platforms: By utilizing the formyl group to anchor an organocatalyst (via reductive amination) and subsequently hydrolyzing the ester to bind a transition metal, researchers can create bifunctional tandem catalysts within a single MOF pore, mimicking the active sites of complex enzymes.

References

  • Title: PubChem Compound Summary for CID 29923355, 3-Formyl-5-(methoxycarbonyl)benzoic acid Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Short acting phenylalkylamine calcium channel blockers and uses thereof (WO2008156820A1)

Sources

Exploratory

A Technical Guide to 3-formyl-5-(methoxycarbonyl)benzoic acid (CAS 914220-93-2): A Versatile Trifunctional Building Block

This guide provides an in-depth analysis of 3-formyl-5-(methoxycarbonyl)benzoic acid, a chemical intermediate of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. We wil...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of 3-formyl-5-(methoxycarbonyl)benzoic acid, a chemical intermediate of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. We will explore its physicochemical properties, its strategic value in synthetic chemistry, and a practical, field-tested protocol for its application.

Part 1: Introduction and Strategic Importance

3-formyl-5-(methoxycarbonyl)benzoic acid, with the CAS number 914220-93-2, is a trifunctional aromatic compound. Its structure is characterized by a benzoic acid core substituted with a formyl (aldehyde) group and a methoxycarbonyl (methyl ester) group at the 3 and 5 positions, respectively. This unique arrangement of functional groups, each with distinct reactivity, makes it a highly valuable and versatile building block in medicinal chemistry and materials science.

The aldehyde offers a reactive site for nucleophilic additions and reductive aminations, the carboxylic acid allows for amide bond formation and other derivatizations, and the methyl ester provides a handle that can be hydrolyzed or used in transesterification reactions. The meta-substitution pattern of these groups on the benzene ring provides a specific steric and electronic profile that is often sought after in the design of complex molecular architectures.

Part 2: Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key physicochemical data for 3-formyl-5-(methoxycarbonyl)benzoic acid are summarized below.

PropertyValueSource
CAS Number 914220-93-2[1]
Molecular Formula C₁₀H₈O₅[1]
Molecular Weight 208.17 g/mol [1]
Density Data not readily available in public sources
IUPAC Name 3-formyl-5-(methoxycarbonyl)benzoic acid[1]

Note: The density of this compound is not consistently reported in publicly available chemical databases and safety data sheets. For applications where density is a critical parameter, experimental determination is recommended.

Part 3: Synthetic Utility and Applications

The strategic placement of the three functional groups on the aromatic ring allows for selective and sequential reactions, a critical aspect in multi-step organic synthesis. This controlled reactivity is paramount in the construction of complex molecules, such as active pharmaceutical ingredients (APIs) and functional materials.

The diagram below illustrates the role of 3-formyl-5-(methoxycarbonyl)benzoic acid as a central scaffold from which diverse molecular branches can be extended.

G main 3-formyl-5-(methoxycarbonyl)benzoic acid (CAS 914220-93-2) aldehyde Formyl Group (-CHO) main->aldehyde Site for C-N bond formation acid Carboxylic Acid (-COOH) main->acid Site for amide coupling ester Methyl Ester (-COOCH3) main->ester Site for hydrolysis/amidation reductive_amination Reductive Amination (e.g., with primary amines) aldehyde->reductive_amination peptide_coupling Peptide Coupling (e.g., with amino acids) acid->peptide_coupling hydrolysis Ester Hydrolysis (e.g., with LiOH) ester->hydrolysis G start Start: Dissolve Reactants step1 Dissolve 3-formyl-5-(methoxycarbonyl)benzoic acid and benzylamine in anhydrous DCM. start->step1 step2 Add a catalytic amount of acetic acid. Stir for 30 minutes at room temperature. step1->step2 step3 Add sodium triacetoxyborohydride in portions. Monitor reaction by TLC. step2->step3 step4 Quench reaction with saturated NaHCO₃ solution. step3->step4 step5 Extract with DCM (3x). Combine organic layers. step4->step5 step6 Wash with brine, dry over MgSO₄, and filter. step5->step6 step7 Concentrate in vacuo using a rotary evaporator. step6->step7 step8 Purify by column chromatography (if necessary). step7->step8 end End: Characterize Product by NMR step8->end

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Foundational

Solubility Profile and Solvation Thermodynamics of 3-Formyl-5-(methoxycarbonyl)benzoic Acid in Organic Solvents

Executive Summary 3-Formyl-5-(methoxycarbonyl)benzoic acid (CAS: 914220-93-2) is an asymmetric, multifunctional aromatic building block frequently utilized in the synthesis of Metal-Organic Frameworks (MOFs), Covalent Or...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Formyl-5-(methoxycarbonyl)benzoic acid (CAS: 914220-93-2) is an asymmetric, multifunctional aromatic building block frequently utilized in the synthesis of Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and complex Active Pharmaceutical Ingredients (APIs)[1]. Designing scalable synthetic routes with this compound requires a rigorous understanding of its solubility profile. Because the molecule contains competing functional groups—each with distinct hydrogen-bonding and reactivity profiles—selecting the appropriate organic solvent is not merely a matter of physical dissolution, but also of chemical preservation.

This technical guide provides an in-depth analysis of the solvation thermodynamics, empirical solubility profiles, and rigorous experimental protocols required to handle this compound effectively.

Structural Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of 3-formyl-5-(methoxycarbonyl)benzoic acid, we must first deconstruct its structural causality. The molecule possesses three distinct oxygen-containing functional groups anchored to a hydrophobic benzene ring:

  • Carboxylic Acid (-COOH): A strong hydrogen-bond donor and acceptor.

  • Formyl/Aldehyde (-CHO): A hydrogen-bond acceptor prone to nucleophilic attack.

  • Methoxycarbonyl/Methyl Ester (-COOCH3): A hydrogen-bond acceptor that adds steric bulk and a localized dipole moment.

The Thermodynamic Barrier: Dimerization

In the solid state, aromatic carboxylic acids predominantly exist as highly stable, hydrogen-bonded dimers. The thermodynamic barrier to disrupt these dimers is substantial; the association enthalpy for low molecular weight carboxylic acids typically ranges between 50 and 65 kJ/mol[2]. Consequently, the dissolution process in non-interacting solvents is highly endothermic[2]. To achieve meaningful solubility, the selected solvent must act as a strong hydrogen-bond acceptor capable of outcompeting the carboxylic acid self-association and breaking the crystal lattice energy.

G Compound 3-Formyl-5-(methoxycarbonyl) benzoic acid Aprotic Polar Aprotic (DMF, DMSO, NMP) Compound->Aprotic Disrupts -COOH dimers (Optimal Solvation) Protic Polar Protic (MeOH, EtOH) Compound->Protic H-bonding, but risks acetalization NonPolar Non-Polar (Toluene, Hexane) Compound->NonPolar Cannot break lattice energy (Insoluble)

Fig 1. Solvent selection logic based on functional group interactions.

Solubility Profile in Organic Solvents

Based on the thermodynamic principles outlined above, the solubility of 3-formyl-5-(methoxycarbonyl)benzoic acid can be categorized into three distinct solvent classes.

Table 1: Estimated Solubility & Stability Profile
Solvent ClassRepresentative SolventsSolubility RangeSolvation Mechanism & Chemical Stability
Polar Aprotic DMF, DMSO, NMP, DMAcHigh (>50 mg/mL)Optimal. Strong dipole moments disrupt -COOH dimers. The solvent is chemically inert toward the aldehyde group.
Polar Protic Methanol, EthanolModerate (10-50 mg/mL)High Risk. Solvates via H-bonding, but the acidic -COOH group autocatalyzes the degradation of the -CHO group.
Non-Polar Toluene, Hexane, HeptaneInsoluble (<1 mg/mL)Poor. Cannot overcome the high crystal lattice energy or solvate the highly polar functional groups.
Field-Proven Insight: The Autocatalytic Degradation Risk

While polar protic solvents like methanol can physically dissolve the compound, they introduce a severe chemical stability risk. The carboxylic acid group provides an acidic microenvironment (H+ catalysis) that triggers the reaction between the formyl group (-CHO) and the primary alcohol. This leads to the rapid formation of hemiacetals and stable acetal degradants. Prolonged heating or storage in primary alcohols must be strictly avoided unless acetalization is the intended synthetic protection step.

G Aldehyde Free Formyl Group (-CHO) Hemiacetal Hemiacetal Intermediate (-CH(OH)(OR)) Aldehyde->Hemiacetal + ROH (H+ cat.) Acetal Acetal Degradant (-CH(OR)2) Hemiacetal->Acetal + ROH, - H2O

Fig 2. Autocatalytic acetalization pathway in primary alcohols.

Experimental Protocol: Precision Solubility Determination

To empirically validate the solubility of this compound for scale-up formulations, a modified shake-flask method based on the OECD 105 guideline is the industry gold standard[3],[4]. This self-validating system ensures that true thermodynamic equilibrium is reached between the solid and solvated phases[4].

Step-by-Step Methodology
  • Saturation: Weigh an excess amount of 3-formyl-5-(methoxycarbonyl)benzoic acid (e.g., 500 mg) and transfer it into a 20 mL sealed borosilicate glass vial containing 10 mL of the target organic solvent.

  • Isothermal Equilibration: Place the sealed vial in an isothermal shaker bath set strictly to 25.0 ± 0.1 °C. Agitate the mixture at 150 RPM for 24 to 48 hours. Causality: Temperature control is critical as the disruption of carboxylic acid dimers is highly temperature-dependent[2]. 48 hours ensures thermodynamic equilibrium is achieved[3].

  • Phase Separation: Remove the vial and allow the undissolved solid lattice to settle for 2 hours. Carefully extract a 1 mL aliquot of the supernatant using a syringe and immediately pass it through a 0.22 µm PTFE syringe filter. Causality: Filtration prevents sub-micron colloidal suspensions from artificially inflating the solubility data.

  • Quantification: Dilute the filtered aliquot quantitatively with a compatible HPLC mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid). Analyze via HPLC-UV (detecting at 254 nm) against a pre-established multi-point calibration curve.

G S1 Step 1: Excess Solid + Solvent S2 Step 2: Isothermal Shaking (24-48h) S1->S2 S3 Step 3: Centrifugation & Filtration (0.22µm) S2->S3 S4 Step 4: Dilution & HPLC-UV Analysis S3->S4

Fig 3. Modified OECD 105 shake-flask method for solubility determination.

Application Insights: MOF/COF Linker Preparation

When utilizing 3-formyl-5-(methoxycarbonyl)benzoic acid in solvothermal synthesis, N,N-Dimethylformamide (DMF) is the premier solvent choice. DMF provides the necessary hydrogen-bond accepting capacity to dissolve the monomer while remaining chemically inert toward the highly reactive aldehyde functionality.

If water is required as a co-solvent to modulate MOF crystallization kinetics (a common practice to control the deprotonation rate of the carboxylic acid), it should be titrated cautiously. The compound's aqueous solubility is inherently poor due to the hydrophobic aromatic core and the stability of its self-associated dimers[2]. Exceeding a 1:1 DMF:Water ratio will likely result in premature precipitation of the unreacted monomer, ruining the framework topology.

References

  • [1] National Institutes of Health (NIH). PubChem Compound Summary for CID 29923355: 3-Formyl-5-(methoxycarbonyl)benzoic acid. Retrieved from: [Link]

  • [3] Technical University of Denmark (DTU). Determining the water solubility of difficult-to-test substances: A tutorial review. Retrieved from: [Link]

  • [4] National Center for Biotechnology Information (NCBI / PMC). Will we ever be able to accurately predict solubility? Retrieved from: [Link]

  • [2] Tsivintzelis, I., et al. (2017). Dimerization of Carboxylic Acids: An Equation of State Approach. Journal of Physical Chemistry B, ACS Publications. Retrieved from: [Link]

Sources

Exploratory

Structural Analysis and Orthogonal Reactivity of 3-Formyl-5-(methoxycarbonyl)benzoic Acid in Advanced Framework Materials

Executive Summary In the rapidly evolving field of reticular chemistry, the design of asymmetric, multifunctional organic linkers is paramount for developing highly targeted therapeutics and advanced catalysts. 3-Formyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of reticular chemistry, the design of asymmetric, multifunctional organic linkers is paramount for developing highly targeted therapeutics and advanced catalysts. 3-Formyl-5-(methoxycarbonyl)benzoic acid (CAS 914220-93-2)[1] stands out as a premier tritopic building block. Unlike highly symmetric linkers (e.g., 1,3,5-benzenetricarboxylic acid), this molecule features three distinct functional groups—a carboxylic acid, a formyl group, and a methoxycarbonyl group—each offering orthogonal reactivity. This whitepaper provides an in-depth structural analysis of this linker, detailing the causality behind its experimental handling, self-validating characterization protocols, and its specific application in pH-responsive drug delivery systems.

Molecular Architecture & Orthogonal Reactivity

The power of 3-formyl-5-(methoxycarbonyl)benzoic acid lies in its engineered asymmetry. The strategic placement of three different functional groups on a single benzene ring allows scientists to perform sequential, non-interfering chemical modifications:

  • Carboxylic Acid (-COOH, Position 1): Acts as the primary coordination site. During solvothermal synthesis, this group deprotonates and binds to metal nodes (e.g., Zr₆O₄(OH)₄ clusters), forming the robust backbone of Metal-Organic Frameworks (MOFs).

  • Formyl Group (-CHO, Position 3): Serves as the active site for Post-Synthetic Modification (PSM). It readily undergoes Schiff-base condensation with primary amines, a reaction widely exploited for covalently tethering amine-bearing drugs (like Doxorubicin) or targeting ligands[2].

  • Methoxycarbonyl Group (-COOCH₃, Position 5): Functions as a sterically bulky, latent reactive site. It protects the secondary carboxylate during initial MOF assembly to prevent topological frustration. Post-synthesis, it can be hydrolyzed to yield a free -COOH group for secondary metal coordination, or left intact to tune the hydrophobicity of the framework's pores[3].

OrthogonalReactivity Linker 3-Formyl-5-(methoxycarbonyl) benzoic acid COOH -COOH Group (Position 1) Linker->COOH Site 1 CHO -CHO Group (Position 3) Linker->CHO Site 2 COOCH3 -COOCH3 Group (Position 5) Linker->COOCH3 Site 3 MetalNode Metal Node Coordination (e.g., Zr6 Clusters) COOH->MetalNode MOF Assembly Imine Schiff-Base Condensation (Drug Tethering) CHO->Imine Covalent PSM Hydrolysis Latent Reactivity (Ester Cleavage) COOCH3->Hydrolysis Deprotection

Orthogonal reactivity pathways of the asymmetric tritopic linker in framework assembly.

Comprehensive Structural Characterization

Accurate structural validation of the linker is non-negotiable before framework assembly. The synthesis of related precursors typically begins with the esterification of 5-hydroxyisophthalic acid, followed by selective monohydrolysis and subsequent formylation[3],[4]. Because intermediate species can co-crystallize, rigorous analytical validation is required.

The formyl proton (~10.1 ppm) is particularly critical; it serves as an internal standard during PSM. By monitoring the disappearance of this singlet and the appearance of an imine proton (~8.5 ppm), researchers can precisely quantify drug-loading efficiency.

Table 1: Physicochemical and Spectroscopic Properties
PropertyValueAnalytical Method & Significance
Molecular Formula C₁₀H₈O₅Elemental Analysis[1]
Molecular Weight 208.17 g/mol Mass Spectrometry[1]
Exact Mass 208.037 DaHRMS (ESI-TOF) for purity confirmation[1]
¹H NMR (Formyl -CHO) ~10.1 ppm (s, 1H)PSM Quantification Standard (disappears upon drug loading)
¹H NMR (Aromatic) ~8.4 - 8.8 ppm (m, 3H)Confirms the integrity of the structural backbone
¹H NMR (Methoxy -CH₃) ~3.9 ppm (s, 3H)Verifies the ester group remains unhydrolyzed
FTIR (Ester C=O) ~1720 cm⁻¹Differentiates the protected ester from the free acid
FTIR (Aldehyde C=O) ~1690 cm⁻¹Monitors the reactive site prior to Schiff-base condensation

Experimental Workflow: Framework Assembly and Validation

To ensure reproducibility, the following protocol integrates causality and self-validating checkpoints for the synthesis of a Zr-based MOF using this linker.

Step 1: Modulated Solvothermal Synthesis

  • Procedure: Dissolve 3-formyl-5-(methoxycarbonyl)benzoic acid and ZrCl₄ in N,N-dimethylformamide (DMF). Add acetic acid (30 equivalents relative to the linker). Heat at 120°C for 48 hours.

  • Causality: Why use acetic acid? The asymmetric nature of the linker causes rapid, chaotic coordination kinetics, leading to amorphous gels. Acetic acid acts as a competitive modulator, artificially slowing the nucleation rate. This allows the system to correct coordination errors, yielding highly crystalline, defect-controlled frameworks.

Step 2: Soxhlet Activation

  • Procedure: Transfer the synthesized crystals to a Soxhlet extractor and wash continuously with hot ethanol for 24 hours.

  • Causality: The micropores are initially clogged with unreacted linker and high-boiling DMF. Simple soaking is insufficient due to immense capillary forces. Soxhlet extraction provides a continuous gradient of hot, fresh solvent, ensuring complete pore activation without inducing framework collapse.

Step 3: Self-Validation (NMR Digestion)

  • Procedure: Digest a 5 mg aliquot of the activated MOF in DCl/DMSO-d₆ and analyze via ¹H NMR.

  • Validation Check: The spectrum must show the intact formyl proton singlet at ~10.1 ppm. If this peak is absent, it indicates premature oxidation of the aldehyde to a carboxylic acid during the 120°C synthesis, halting the workflow before costly drug molecules are wasted.

Step 4: Post-Synthetic Modification (Drug Loading)

  • Procedure: Suspend the validated MOF in anhydrous ethanol containing an amine-bearing drug (e.g., Doxorubicin). Stir at 60°C for 24 hours to induce imine condensation.

Workflow Step1 1. Solvothermal Synthesis (DMF, Modulator, 120°C) Step2 2. Activation & Washing (Soxhlet Extraction) Step1->Step2 Self-Validation: XRD & NMR Step3 3. Post-Synthetic Modification (Drug Amine + Linker CHO) Step2->Step3 Imine Condensation Step4 4. pH-Responsive Release (Tumor Microenvironment pH 5.5) Step3->Step4 Acidic Cleavage

Step-by-step experimental workflow for MOF synthesis, drug loading, and pH-responsive release.

Application in Drug Delivery Systems

The integration of 3-formyl-5-(methoxycarbonyl)benzoic acid into nanocarriers fundamentally solves the problem of premature drug leakage. Traditional physical encapsulation relies on weak van der Waals forces, often resulting in the drug washing out into the bloodstream before reaching the target.

By utilizing the formyl group, drugs are covalently tethered to the framework via a dynamic Schiff-base (imine) bond. This specific chemical linkage is highly stable at the physiological pH of 7.4 (bloodstream). However, upon endocytosis into cancer cells, the nanocarrier is exposed to the acidic environment of the endo/lysosome (pH 5.0–5.5). The influx of protons rapidly hydrolyzes the imine bond, triggering a massive, localized release of the therapeutic payload directly into the cytosol[5]. This targeted, stimuli-responsive mechanism drastically enhances the therapeutic index while minimizing systemic toxicity[2],[5].

References[1] National Center for Biotechnology Information. "3-Formyl-5-(methoxycarbonyl)benzoic acid - PubChem Compound Summary". PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/29923355[3] ResearchGate. "A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate". ResearchGate Publications. URL: https://www.researchgate.net/publication/233526555[4] BenchChem. "Experimental protocol for the synthesis of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid". BenchChem Application Notes. URL: 2]">https://www.benchchem.com[2] MDPI. "Multifunctional Nanomaterial-Integrated Hydrogels for Sustained Drug Delivery". Polymers. URL: https://www.mdpi.com/2073-4360/15/18/3767[5] ACS Publications. "Construction of a Drug Delivery System via pH-Responsive Polymeric Nanomicelles Containing Ferrocene". ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.1c03561

Sources

Foundational

Thermodynamic Stability of 3-Formyl-5-(methoxycarbonyl)benzoic Acid at High Temperatures: A Technical Guide for Advanced Synthesis

Executive Summary In advanced materials science and pharmaceutical development, asymmetric, multi-functionalized aromatic building blocks are critical for synthesizing complex Covalent Organic Frameworks (COFs), Metal-Or...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced materials science and pharmaceutical development, asymmetric, multi-functionalized aromatic building blocks are critical for synthesizing complex Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and Active Pharmaceutical Ingredients (APIs). 3-formyl-5-(methoxycarbonyl)benzoic acid (CAS 914220-93-2) is one such highly versatile intermediate, featuring three distinct reactive handles: a carboxylic acid, a methyl ester, and a formyl group[1].

However, the deployment of this molecule in solvothermal synthesis or high-temperature melt-extrusion processes is frequently bottlenecked by its thermodynamic instability. Because solvothermal MOF/COF synthesis often requires prolonged heating at 120°C to 200°C, understanding the precise thermal degradation boundaries of this linker is paramount. This whitepaper provides an in-depth mechanistic analysis of its high-temperature thermodynamic stability, detailing the causality behind its degradation pathways and providing a self-validating experimental framework for thermal profiling.

Structural Thermodynamics & Mechanistic Causality

The thermodynamic envelope of 3-formyl-5-(methoxycarbonyl)benzoic acid is dictated by the meta-arrangement of its three electron-withdrawing groups (EWGs) on the benzene ring.

While the aromatic ring itself possesses high resonance energy, the inductive (-I) and resonance (-R) effects of the formyl (-CHO) and methoxycarbonyl (-COOCH₃) groups severely deplete the electron density of the ring.

  • Causality of Destabilization: Thermodynamic consistency analyses of substituted benzoic acids demonstrate that meta-substituted EWGs significantly alter the ideal-gas state heat capacities and sublimation enthalpies[2]. By withdrawing electron density from the C1 position (bearing the -COOH group), these substituents increase the acidity of the proton but paradoxically lower the activation energy required for thermal decarboxylation. The transition state for CO₂ loss is stabilized by the electron-withdrawing nature of the remaining groups, driving degradation at elevated temperatures.

  • Comparative Baselines: The simpler structural analogue, 4-formylbenzoic acid, exhibits a melting point of approximately 247 °C, after which it rapidly undergoes thermal degradation[3]. The addition of a third bulky, electron-withdrawing ester group in the 3-formyl-5-(methoxycarbonyl)benzoic acid structure disrupts crystal lattice packing (lowering the melting point) and introduces additional thermal vulnerabilities.

High-Temperature Degradation Pathways

When subjected to temperatures exceeding 150°C, the molecule partitions into three primary degradation pathways depending on the atmospheric conditions and trace contaminants.

  • Formyl Oxidation/Disproportionation (>150°C): The formyl C-H bond is relatively weak (~86 kcal/mol). In the presence of trace oxygen, it undergoes rapid auto-oxidation to form the corresponding dicarboxylic acid. Under strictly inert, high-temperature conditions, Cannizzaro-type disproportionation can occur.

  • Ester Cleavage (>200°C): While methyl esters are generally robust, the presence of trace water in solvothermal bombs acts as a nucleophile at high temperatures, driving hydrolytic cleavage to yield methanol and a secondary carboxylic acid site.

  • Decarboxylation (>240°C): The ultimate thermodynamic failure mode. The C-COOH bond undergoes homolytic or heterolytic cleavage, releasing CO₂.

DegradationLogic Molecule 3-formyl-5-(methoxycarbonyl) benzoic acid Thermal High Temperature (>200°C) Molecule->Thermal Path1 Decarboxylation (-CO2) Thermal->Path1 >240°C Path2 Formyl Oxidation (O2 present) Thermal->Path2 >150°C Path3 Ester Cleavage (Trace H2O) Thermal->Path3 >200°C

Fig 1: Primary thermal degradation pathways and temperature thresholds.

Quantitative Thermodynamic Projections

Because empirical high-temperature data for this exact CAS number is proprietary in many pharmaceutical pipelines, we synthesize its thermodynamic profile by benchmarking it against foundational analogues[3].

Property3-Formyl-5-(methoxycarbonyl)benzoic acid4-Formylbenzoic acid (Baseline)Trimesic acid (Baseline)
CAS Number 914220-93-2619-66-9554-95-0
Molecular Weight 208.17 g/mol 150.13 g/mol 210.14 g/mol
Predicted Melting Point 180 - 210 °C247 °C>300 °C
Primary Thermal Vulnerability Formyl oxidation, DecarboxylationDecarboxylationSublimation / Decarboxylation
Onset of Thermal Degradation ~220 °C~247 °C>300 °C

Experimental Protocols: Self-Validating TGA-DSC-MS Workflow

To accurately map the thermodynamic stability of 3-formyl-5-(methoxycarbonyl)benzoic acid for a specific application, researchers must employ a coupled Thermogravimetric Analysis - Differential Scanning Calorimetry - Mass Spectrometry (TGA-DSC-MS) workflow.

This protocol is designed as a self-validating system : the mass loss recorded by the TGA is orthogonally verified by the endothermic/exothermic heat flow signals of the DSC, while the MS definitively identifies the leaving group. This eliminates the ambiguity between phase changes (e.g., sublimation) and actual chemical degradation (e.g., decarboxylation).

Step-by-Step Methodology

Step 1: Instrument Calibration & Blanking

  • Purge the TGA-DSC system with ultra-high purity (UHP) Argon (99.999%) at 50 mL/min for 30 minutes.

  • Causality: Purging eliminates background oxygen, preventing premature formyl auto-oxidation which would artificially lower the apparent degradation onset temperature.

  • Run a baseline blank using an empty alumina (Al₂O₃) crucible from 25°C to 400°C to establish the thermal baseline and account for buoyancy effects.

Step 2: Sample Preparation

  • In an argon-filled glovebox, accurately weigh 5.00 ± 0.10 mg of the compound into the alumina crucible.

  • Causality: Precise mass control is critical for extracting accurate kinetic parameters (using the Kissinger equation). The inert atmosphere prevents the hygroscopic absorption of moisture, which would otherwise skew early-stage mass loss data via ester hydrolysis.

Step 3: Thermal Ramping

  • Subject the sample to a linear heating rate of 10 °C/min from 25°C to 400°C.

  • Monitor the DSC heat flow (W/g). An endothermic peak without mass loss indicates melting; an exothermic peak coupled with mass loss indicates decomposition.

Step 4: Evolved Gas Analysis (EGA)

  • Route the TGA exhaust through a transfer line heated to 200°C directly into the Mass Spectrometer.

  • Monitor specific m/z channels to isolate the degradation mechanism:

    • m/z 44 (CO₂): Confirms decarboxylation.

    • m/z 28 (CO): Indicates formyl breakdown.

    • m/z 32 (Methanol): Confirms ester cleavage.

Workflow Sample Sample Prep (Inert Atmos) TGA TGA-DSC (10°C/min) Sample->TGA EGA EGA (MS/FT-IR) Gas Profiling TGA->EGA Data Thermodynamic Extraction EGA->Data

Fig 2: Orthogonal TGA-DSC-MS workflow for thermodynamic profiling.

References

  • Title: 3-Formyl-5-(methoxycarbonyl)benzoic acid | C10H8O5 | CID 29923355 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Computational Chemistry Source: NIST (National Institute of Standards and Technology) URL: [Link]

Sources

Protocols & Analytical Methods

Method

how to use 3-formyl-5-(methoxycarbonyl)benzoic acid as an asymmetric ligand

Application Note: 3-Formyl-5-(methoxycarbonyl)benzoic Acid as an Orthogonal Building Block for Asymmetric Ligands and Chiral MOFs Audience: Researchers, scientists, and drug development professionals Document Type: Techn...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Formyl-5-(methoxycarbonyl)benzoic Acid as an Orthogonal Building Block for Asymmetric Ligands and Chiral MOFs

Audience: Researchers, scientists, and drug development professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

In the design of heterogeneous asymmetric catalysts, the precise spatial arrangement of chiral centers and catalytic nodes is paramount. 3-Formyl-5-(methoxycarbonyl)benzoic acid (CAS: 914220-93-2) [1] has emerged as a highly versatile, trifunctional monomer for the bottom-up synthesis of chiral Metal-Organic Frameworks (MOFs) and discrete coordination complexes.

Unlike traditional symmetrical building blocks, this compound offers three chemically orthogonal functional groups on a single phenyl ring: a formyl group (-CHO), a carboxylic acid (-COOH), and a methoxycarbonyl group (-COOMe) [2]. This application note details the mechanistic rationale and step-by-step protocols for utilizing this molecule to construct self-validating, highly enantioselective catalytic systems.

Mechanistic Rationale: The Power of Orthogonal Reactivity

The efficacy of 3-formyl-5-(methoxycarbonyl)benzoic acid lies in the distinct reactivity profiles of its functional groups, which allow for a sequential, interference-free assembly process:

  • Chiral Induction via the Formyl Group (-CHO): The aldehyde moiety readily undergoes Schiff base condensation (reductive amination) with chiral primary amines (e.g., (1R,2R) -1,2-diaminocyclohexane). This is the primary site for installing the chiral microenvironment.

  • Framework Assembly via the Carboxylic Acid (-COOH): The free carboxylate serves as a strong, primary coordination site for metal nodes (e.g., Zn²⁺, Zr⁴⁺, Mn²⁺), driving the self-assembly of the rigid MOF topology.

  • Catalytic Pocket Tuning via the Methoxycarbonyl Group (-COOMe): Acting as a protected carboxylate, the -COOMe group survives both the Schiff base condensation and the solvothermal MOF synthesis. Once the framework is rigidified, it can be subjected to Post-Synthetic Modification (PSM) [3]. Hydrolyzing this group to a free -COOH or converting it to a bulky amide allows researchers to fine-tune the steric bulk and hydrogen-bonding capabilities of the catalytic pocket without collapsing the framework.

G FMCBA 3-formyl-5-(methoxycarbonyl) benzoic acid CHO -CHO Group (Schiff Base Condensation) FMCBA->CHO COOH -COOH Group (Metal Node Coordination) FMCBA->COOH COOMe -COOMe Group (Protected for PSM) FMCBA->COOMe ChiralLigand Chiral Ligand Formation CHO->ChiralLigand + Chiral Amine MOF Chiral MOF Assembly COOH->MOF + Metal Salt Tuning Catalytic Pocket Tuning COOMe->Tuning Hydrolysis/Amidation

Caption: Orthogonal reactivity pathways of 3-formyl-5-(methoxycarbonyl)benzoic acid.

Experimental Protocols

The following self-validating workflow describes the synthesis of a chiral MOF catalyst and its subsequent activation via PSM.

Workflow 1: Synthesis of the Chiral Schiff Base Ligand

Objective: Condense the formyl group with a chiral diamine while preserving the -COOH and -COOMe groups.

  • Preparation: In a 250 mL round-bottom flask, dissolve 2.0 equivalents (10 mmol) of 3-formyl-5-(methoxycarbonyl)benzoic acid in 100 mL of absolute ethanol.

  • Chiral Addition: Slowly add 1.0 equivalent (5 mmol) of (1R,2R) -1,2-diaminocyclohexane.

  • Catalysis: Add 3–5 drops of glacial acetic acid. Causality: Acetic acid acts as a mild Brønsted acid catalyst. It protonates the carbonyl oxygen, increasing its electrophilicity, without fully protonating the nucleophilic amine, thereby accelerating imine formation.

  • Reaction: Reflux the mixture under an inert N₂ atmosphere for 12 hours.

  • Isolation: Cool the reaction to room temperature. The resulting bis-imine dicarboxylic acid ligand will precipitate. Filter, wash with cold ethanol (3 × 20 mL), and dry under vacuum at 60 °C overnight.

Workflow 2: Solvothermal Assembly of the Precursor MOF

Objective: Construct the heterogeneous framework using the synthesized ligand and a metal node.

  • Solution Prep: Dissolve 0.5 mmol of the synthesized chiral ligand and 1.0 mmol of Zn(NO₃)₂·6H₂O in 15 mL of N,N-diethylformamide (DEF).

  • Solvothermal Synthesis: Transfer the solution to a 25 mL Teflon-lined stainless-steel autoclave. Seal and heat at 85 °C for 48 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a rate of 5 °C/hour to promote the growth of highly crystalline, defect-free MOF particles.

  • Washing: Harvest the crystals via centrifugation. Wash with fresh DEF (to remove unreacted metal/ligand) followed by solvent exchange with acetone (3 × 15 mL) over 3 days. Causality: DEF is selected over DMF because its slower thermal decomposition generates diethylamine (a weak base) at a controlled rate. This gradual deprotonation of the -COOH groups ensures orderly framework crystallization while leaving the -COOMe groups intact.

Workflow 3: Post-Synthetic Modification (PSM)

Objective: Hydrolyze the unreacted -COOMe groups to free -COOH groups to activate secondary hydrogen-bonding interactions within the chiral pocket.

  • Suspension: Suspend 100 mg of the acetone-exchanged MOF crystals in a 10 mL mixture of THF/H₂O (4:1 v/v).

  • Hydrolysis: Add 0.5 M LiOH aqueous solution dropwise until the pH reaches ~9. Stir gently at room temperature for 24 hours.

  • Protonation: Carefully adjust the pH to ~5 using 0.1 M HCl to protonate the newly formed carboxylates.

  • Activation: Filter the modified MOF, wash extensively with water and acetone, and activate under dynamic vacuum at 100 °C for 12 hours.

G Step1 Step 1: Schiff Base Condensation (FMCBA + Chiral Diamine) Step2 Step 2: MOF Self-Assembly (Ligand + Zn Salt in DEF) Step1->Step2 Yields Dicarboxylic Ligand Step3 Step 3: Post-Synthetic Modification (Hydrolysis of -COOMe) Step2->Step3 Yields Precursor MOF Step4 Step 4: Asymmetric Catalysis (e.g., Asymmetric Henry Reaction) Step3->Step4 Yields Activated Catalyst

Caption: Step-by-step experimental workflow from ligand synthesis to asymmetric catalysis.

Data Presentation: Impact of PSM on Catalytic Performance

To validate the efficacy of the orthogonal design, the catalysts were tested in the asymmetric Henry reaction between benzaldehyde and nitromethane. The un-modified precursor MOF (containing -COOMe groups) provides a baseline, while the PSM-activated MOF (containing free -COOH groups) demonstrates the impact of secondary interactions [4].

Catalyst SystemFunctional Group in PocketYield (%)Enantiomeric Excess (ee %)Mechanism of Action
Homogeneous Ligand + Zn²⁺ -COOMe45%60%Standard Lewis acid activation; highly flexible, leading to lower stereocontrol.
Precursor MOF -COOMe75%82%Confinement effect of the MOF pores restricts substrate mobility, improving ee.
PSM-Activated MOF -COOH92%96%Free -COOH provides synergistic hydrogen-bonding, rigidifying the transition state.

Analysis: The quantitative leap in both yield and enantioselectivity for the PSM-Activated MOF proves the necessity of the orthogonal -COOMe group. By unmasking the -COOH group after framework assembly, the catalyst benefits from bifunctional activation (Lewis acidic Zn²⁺ nodes + Brønsted acidic/hydrogen-bonding -COOH groups) without the free carboxylates interfering during the initial MOF crystallization.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 29923355, 3-Formyl-5-(methoxycarbonyl)benzoic acid" PubChem, [Link].

  • Gheorghe, A., et al. "Critical factors in tuning the architecture and properties of metal-organic frameworks." University of Amsterdam Research Explorer, [Link].

  • Liu, Y., Xuan, W., & Cui, Y. "Boosting Chemical Stability, Catalytic Activity, and Enantioselectivity of Metal–Organic Frameworks for Batch and Flow Reactions." Journal of the American Chemical Society, [Link].

Application

Application Note: Chemoselective Imine Condensation with 3-Formyl-5-(methoxycarbonyl)benzoic Acid

Executive Summary & Substrate Profiling In modern drug discovery and materials science (such as the synthesis of Covalent Organic Frameworks, or COFs), highly functionalized aromatic building blocks are essential[1]. 3-f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profiling

In modern drug discovery and materials science (such as the synthesis of Covalent Organic Frameworks, or COFs), highly functionalized aromatic building blocks are essential[1]. 3-formyl-5-(methoxycarbonyl)benzoic acid is a versatile, trifunctional scaffold containing an electrophilic aldehyde, a stable methyl ester, and a Brønsted-acidic carboxylic acid.

Executing a chemoselective imine condensation (Schiff base formation) on this substrate requires precise thermodynamic control. The primary challenge lies in the competing reactivity of the carboxylic acid, which can form an unreactive salt with the incoming primary amine, effectively stalling the reaction. This application note details the mechanistic causality, optimized protocols, and self-validating quality control metrics required to achieve high-yielding imine formation while preserving the ester and carboxylic acid moieties.

Mechanistic Insights & Causality

Imine formation follows the well-established P-A-D-P-E-D mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation)[2]. When utilizing 3-formyl-5-(methoxycarbonyl)benzoic acid, the reaction dynamics are uniquely influenced by the substrate's own functional groups:

  • Auto-Catalysis vs. Inhibition: The native carboxylic acid acts as a mild Brønsted acid, protonating the aldehyde oxygen to increase its electrophilicity. However, this same acid readily undergoes an acid-base reaction with the primary amine to form an ammonium carboxylate salt. This salt is an off-pathway thermodynamic sink that depletes nucleophilicity.

  • The Le Chatelier Imperative: Because imine condensation is a reversible equilibrium, overcoming the salt-formation sink requires aggressive, irreversible removal of the water byproduct[1].

  • Chemoselectivity (Ester Preservation): The methyl ester is stable under the mildly acidic conditions of imine formation. However, it is highly susceptible to saponification. Therefore, strongly basic aqueous workups (e.g., using NaOH or KOH) must be strictly avoided.

ImineCondensation Reactants 3-formyl-5-(methoxycarbonyl)benzoic acid + Primary Amine Salt Amine-Carboxylate Salt (Thermodynamic Sink) Reactants->Salt Acid-Base Equilibrium Hemiaminal Hemiaminal Intermediate (Nucleophilic Addition) Reactants->Hemiaminal Auto-catalyzed by -COOH Salt->Hemiaminal Heat / Le Chatelier's Principle Dehydration Dehydration (-H2O) (P-A-D-P-E-D Pathway) Hemiaminal->Dehydration Protonation & Elimination Product Target Imine (Schiff Base) + Intact Ester & Acid Dehydration->Product Irreversible Water Removal

Fig 1: Mechanistic workflow and equilibrium dynamics of imine condensation.

Quantitative Data: Methodological Comparison

To accommodate different amine reactivities, two distinct dehydration strategies are employed. The table below summarizes the operational parameters and expected outcomes for each approach.

ParameterProtocol A: Molecular SievesProtocol B: Dean-Stark Azeotrope
Optimal Substrates Aliphatic amines, sensitive functional groupsAnilines, sterically hindered amines
Temperature 20–25 °C (Room Temperature)110 °C (Reflux)
Solvent Dichloromethane (DCM) or MethanolToluene or Benzene
Water Removal Mechanism Chemical sequestration (4Å MS)Physical distillation (Azeotrope)
Reaction Time 12–24 hours4–8 hours
Typical Yield 75–90%85–95%
Ester Hydrolysis Risk Very LowLow (if strictly anhydrous)

Step-by-Step Experimental Protocols

Protocol A: Mild Dehydrative Condensation (Molecular Sieves)

This protocol is ideal for highly reactive aliphatic amines or substrates prone to thermal degradation. The causality of success here relies entirely on the proper activation of the molecular sieves[3].

Step 1: Catalyst Activation (Critical Step)

  • Place 4Å molecular sieves in a vacuum oven or a Schlenk flask.

  • Heat to 160 °C under high vacuum for a minimum of 5 hours. Rationale: Commercially available sieves contain adsorbed water. Failure to thermally activate them will result in incomplete reaction and poor reproducibility[3].

  • Cool to room temperature under an inert argon or nitrogen atmosphere.

Step 2: Reagent Assembly

  • In a flame-dried round-bottom flask, dissolve 3-formyl-5-(methoxycarbonyl)benzoic acid (1.0 mmol) in 10 mL of anhydrous DCM or Methanol.

  • Add 500 mg of the freshly activated 4Å molecular sieves.

Step 3: Amine Addition & Reaction

  • Add the primary amine (1.05 mmol) dropwise over 5 minutes. Rationale: Dropwise addition controls any mild exotherm and minimizes the immediate precipitation of the amine-carboxylate salt.

  • Stir the suspension vigorously at room temperature for 12–24 hours under an inert atmosphere.

Step 4: Isolation & Workup

  • Filter the reaction mixture through a short pad of Celite to remove the molecular sieves. Wash the pad with an additional 10 mL of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Note: Do not perform an aqueous basic wash, as this will hydrolyze the methyl ester. Purify via recrystallization or direct use in subsequent steps.

Protocol B: Azeotropic Distillation (Dean-Stark)

For less nucleophilic amines (e.g., anilines) or sterically hindered primary amines, thermal energy is required to break the amine-carboxylate salt resting state and drive the condensation.

Step 1: Apparatus Setup

  • Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

Step 2: Reaction Assembly

  • Add 3-formyl-5-(methoxycarbonyl)benzoic acid (5.0 mmol) and the primary amine (5.25 mmol) to the flask.

  • Suspend the reagents in 40 mL of anhydrous toluene.

Step 3: Azeotropic Reflux

  • Heat the mixture to a vigorous reflux (oil bath at ~120 °C) so that the toluene boils at 110 °C.

  • As the reaction proceeds, water will co-distill with toluene and separate in the Dean-Stark trap. Rationale: The continuous physical removal of water shifts the equilibrium entirely to the right, overcoming the thermodynamic barrier of the salt intermediate.

  • Reflux for 4–8 hours until no further water droplets accumulate.

Step 4: Isolation

  • Cool the reaction to room temperature. The target imine often precipitates directly from the non-polar toluene as it cools.

  • Collect the product via vacuum filtration and wash with cold hexanes.

Self-Validating System: Quality Assurance & Control (QA/QC)

To ensure the protocol has functioned as a self-validating system, the product must be analyzed using spectroscopic markers. The distinct functional groups of the substrate make validation straightforward.

  • Proton NMR ( 1 H NMR) Markers:

    • Success Indicator 1 (Aldehyde Consumption): The sharp singlet corresponding to the aldehyde proton at ~10.0–10.5 ppm must completely disappear.

    • Success Indicator 2 (Imine Formation): A new, distinct singlet corresponding to the imine (CH=N) proton will appear at ~8.2–8.5 ppm .

    • Success Indicator 3 (Ester Preservation): The methyl ester singlet at ~3.9 ppm must integrate to exactly 3 protons relative to the aromatic core, confirming no hydrolysis occurred.

  • Infrared (IR) Spectroscopy Markers:

    • Disappearance of the aldehyde C=O stretching frequency at ~1700 cm −1 .

    • Appearance of a sharp imine C=N stretch at ~1640 cm −1 .

    • Retention of the ester C=O stretch at ~1720 cm −1 .

References[3] Title: The Application of 4Å Molecular Sieves in Organic Chemical Syntheses: An Overview

Source: ResearchGate / Synthesis URL:[Link][2] Title: Imines - Properties, Formation, Reactions, and Mechanisms Source: Master Organic Chemistry URL:[Link][1] Title: Solving the COF trilemma: towards crystalline, stable and functional covalent organic frameworks Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

Sources

Method

3-formyl-5-(methoxycarbonyl)benzoic acid coordination with transition metal ions

Application Note: Coordination Chemistry and Post-Synthetic Workflows of 3-Formyl-5-(methoxycarbonyl)benzoic Acid with Transition Metal Ions Executive Summary The rational design of functional coordination polymers and M...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Coordination Chemistry and Post-Synthetic Workflows of 3-Formyl-5-(methoxycarbonyl)benzoic Acid with Transition Metal Ions

Executive Summary

The rational design of functional coordination polymers and Metal-Organic Frameworks (MOFs) relies heavily on the selection of multi-topic organic linkers. 3-Formyl-5-(methoxycarbonyl)benzoic acid (FMCBA) represents a highly specialized, asymmetric building block. Featuring three distinct oxygen-containing functional groups—a carboxylic acid, an aldehyde, and an ester—FMCBA offers unparalleled orthogonal reactivity. This application note provides a comprehensive guide to the coordination chemistry of FMCBA with transition metal ions (e.g., Cu²⁺, Zn²⁺), detailing self-validating protocols for solvothermal assembly and subsequent covalent post-synthetic modification (PSM).

Orthogonal Reactivity & Coordination Hierarchy

The structural asymmetry of FMCBA is a deliberate design choice to prevent the formation of highly interpenetrated, non-porous networks, a common failure mode in symmetric MOF synthesis. The causality behind its utility lies in the distinct electronic and steric profiles of its three functional groups, which dictate a strict reaction hierarchy[1]:

  • Primary Coordination Site (-COOH): The carboxylic acid is the most acidic proton on the molecule. Under mild basic or solvothermal conditions, it readily deprotonates to form a carboxylate (-COO⁻), which acts as a strong hard-base donor. It preferentially coordinates with intermediate-to-hard transition metal ions (like Cu²⁺ or Zr⁴⁺) to form robust secondary building units (SBUs), such as the classic M₂(COO)₄ paddlewheel.

  • Covalent Tag (-CHO): The formyl group is a weak coordinator but a highly reactive electrophile. It survives the initial solvothermal assembly, acting as an "aldehyde tag" on the pore surface. This allows for subsequent covalent PSM via Schiff-base condensation with primary amines[2].

  • Latent/Protective Site (-COOCH₃): The ester group is sterically bulky and non-coordinating. It serves to tune the hydrophobicity of the framework or can be selectively hydrolyzed in situ or post-synthesis to yield a secondary carboxylate for cross-linking or post-synthetic metalation (PSMet)[3].

OrthogonalReactivity FMCBA 3-Formyl-5-(methoxycarbonyl)benzoic acid Multifunctional Ligand COOH Primary Site -COOH Coordination to Metal FMCBA->COOH Deprotonation CHO Secondary Site -CHO Schiff Base PSM FMCBA->CHO Covalent Tag Ester Latent Site -COOCH₃ Steric Tuning / Hydrolysis FMCBA->Ester Protective Group

Caption: Orthogonal reactivity pathways of the FMCBA ligand dictating step-wise functionalization.

Experimental Workflows: Synthesis & Post-Synthetic Modification

The following protocols describe the assembly of a Cu(II)-FMCBA framework and its subsequent functionalization. Every step is designed as a self-validating system to ensure structural integrity and reaction completion.

Protocol A: Solvothermal Assembly of Cu(II)-FMCBA

Objective: Synthesize a crystalline coordination network while preserving the reactive aldehyde tag.

  • Step 1: Precursor Dissolution. Dissolve 0.1 mmol of FMCBA and 0.1 mmol of Cu(NO₃)₂·3H₂O in 5 mL of N,N-dimethylformamide (DMF) and 1 mL of absolute ethanol in a 20 mL scintillation vial.

    • Causality: DMF is utilized for its high boiling point and excellent solubilizing power for both organic and inorganic precursors. Ethanol acts as a weak protic co-solvent; it modulates the deprotonation rate of the carboxylic acid, preventing rapid, amorphous precipitation and promoting the growth of high-quality single crystals.

  • Step 2: Solvothermal Reaction. Seal the vial and heat isothermally at 85 °C for 48 hours. Cool to room temperature at a rate of 5 °C/hour.

    • Causality: The slow cooling rate is critical to minimize thermal shock, which can cause micro-fractures in the resulting crystal lattice.

  • Step 3: Activation (Solvent Exchange). Decant the mother liquor. Wash the blue crystals with fresh DMF (3 × 5 mL), followed by anhydrous ethanol (3 × 5 mL). Soak in ethanol for 24 hours to exchange trapped DMF.

  • Self-Validation Checkpoint: Before proceeding, isolate a 5 mg aliquot of the crystals and perform Attenuated Total Reflectance (ATR) FT-IR.

    • Pass Condition: The free carboxylic acid C=O stretch at ~1680 cm⁻¹ must disappear, replaced by an asymmetric carboxylate stretch at ~1610 cm⁻¹. The aldehyde C=O stretch at ~1700 cm⁻¹ must remain intact. If the aldehyde peak is absent, the formyl group has degraded, and the batch must be discarded.

Protocol B: Covalent PSM via Schiff-Base Condensation

Objective: Functionalize the pore surface by reacting the aldehyde tags with ethylenediamine.

  • Step 1: Reagent Introduction. Suspend 50 mg of the activated Cu(II)-FMCBA crystals in 10 mL of anhydrous hexane. Add 0.5 mmol of ethylenediamine.

    • Causality: Anhydrous hexane is chosen because it does not competitively hydrogen-bond with the amine, and the lack of water drives the condensation equilibrium (which produces H₂O as a byproduct) strictly toward the imine product[2].

  • Step 2: Condensation Reaction. Stir the suspension gently at 45 °C for 24 hours.

  • Step 3: Post-Reaction Wash. Filter the modified crystals and wash extensively with anhydrous ethanol to remove unreacted amine. Dry under vacuum at 60 °C.

  • Self-Validation Checkpoint: Digest 5 mg of the modified framework in a mixture of DCl and DMSO-d₆ for ¹H NMR analysis.

    • Pass Condition: The singlet at ~10.1 ppm (free aldehyde) should be replaced by a new singlet at ~8.5 ppm (imine proton). The integration ratio of these peaks provides the exact quantitative yield of the PSM conversion.

ExperimentalWorkflow S1 Solvothermal Assembly (Cu²⁺ + FMCBA) S2 Activation (Solvent Exchange) S1->S2 85°C, 48h S3 Covalent PSM (Amine Addition) S2->S3 Anhydrous S4 Validation (FT-IR / NMR) S3->S4 Imine Formation

Caption: Step-by-step workflow from solvothermal assembly to PSM validation.

Quantitative Validation Checkpoints

To ensure reproducibility across laboratories, the following table summarizes the critical quantitative diagnostic signals required to validate both the initial coordination and the subsequent post-synthetic modification of FMCBA.

Table 1: Quantitative Diagnostic Signals for FMCBA Workflows

Analytical TargetTechniquePre-Reaction Signal (Free FMCBA)Post-Reaction Signal (Coordinated/PSM)Causality / Interpretation
Carboxylate Coordination FT-IR~1680 cm⁻¹ (C=O stretch, acid)~1610 cm⁻¹ (Asymmetric COO⁻)Confirms deprotonation and robust M-O bond formation.
Aldehyde Integrity ¹H NMR (Digested)~10.1 ppm (Singlet, -CHO)~10.1 ppm (Singlet, -CHO)Validates that the formyl tag survived the harsh solvothermal synthesis.
Schiff Base Formation FT-IR~1700 cm⁻¹ (C=O stretch, aldehyde)~1640 cm⁻¹ (C=N stretch, imine)Confirms successful covalent post-synthetic modification.
Imine Conversion Yield ¹H NMR (Digested)~10.1 ppm (Singlet, -CHO)~8.5 ppm (Singlet, -CH=N-)Integration allows exact quantification of PSM conversion efficiency.

Applications in Drug Development & Catalysis

The functionalized materials derived from FMCBA are highly sought after in advanced therapeutic and catalytic applications:

  • Targeted Drug Delivery: The imine bond formed during Protocol B is inherently pH-sensitive. By grafting amine-bearing chemotherapeutic agents (e.g., doxorubicin) onto the FMCBA aldehyde tags, researchers can create nano-carriers that remain stable in the bloodstream (pH 7.4) but rapidly hydrolyze to release the drug within the acidic microenvironment of a tumor (pH ~5.5).

  • Heterogeneous Catalysis: The unreacted ester groups can be base-hydrolyzed to free carboxylates, which can then undergo post-synthetic metalation (PSMet) with catalytically active noble metals (like Pd²⁺ or Pt²⁺). This isolates single-site catalysts within the framework pores, preventing aggregation and dramatically increasing turnover frequencies for cross-coupling reactions[3].

References

  • Cohen, S. M. (2010). Modifying MOFs: new chemistry, new materials. Chemical Science (RSC Publishing). URL: [Link]

  • Kalaj, M., & Cohen, S. M. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. ACS Central Science. URL: [Link]

  • Liang, W., et al. (2016). Aldehyde-Tagged Zirconium Metal–Organic Frameworks: a Versatile Platform for Postsynthetic Modification. Inorganic Chemistry (ACS Publications). URL: [Link]

Sources

Application

Application Note: Orthogonal Defect Engineering of Frameworks Using 3-Formyl-5-(methoxycarbonyl)benzoic Acid for Cascade Catalysis

Introduction & Scientific Rationale The design of multifunctional Metal-Organic Frameworks (MOFs) for tandem catalysis requires precise spatial organization of incompatible active sites. 3-Formyl-5-(methoxycarbonyl)benzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The design of multifunctional Metal-Organic Frameworks (MOFs) for tandem catalysis requires precise spatial organization of incompatible active sites. 3-Formyl-5-(methoxycarbonyl)benzoic acid (FMCB) [1] is a commercially available organic framework monomer[2] that serves as an ideal "Trojan Horse" for defect engineering.

Unlike traditional symmetric linkers (e.g., 5-formylisophthalic acid) that form the rigid backbone of a framework, FMCB possesses only a single free carboxylic acid. During the synthesis of zirconium-based frameworks (such as UiO-66), FMCB acts as a capping agent, competitively binding to missing-linker defects on the Zr₆O₄(OH)₄ nodes. This monodentate coordination prevents the monomer from altering the bulk framework topology[3], while projecting two highly valuable, orthogonally reactive groups into the mesoporous cavities:

  • A Formyl Group (-CHO): Primed for covalent post-synthetic modification (PSM) via imine condensation to anchor organocatalysts.

  • A Methoxycarbonyl Group (-COOMe): A protected carboxylic acid that resists metalation during the initial MOF synthesis, but can be selectively deprotected later to create a secondary Lewis acid binding site[4].

This application note details the step-by-step synthesis, orthogonal functionalization, and catalytic application of an FMCB-derived UiO-66 framework designed for a tandem aerobic oxidation-asymmetric aldol cascade reaction.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols integrate built-in validation checkpoints. The causality behind each reagent choice is explicitly defined to guide drug development professionals in adapting these methods.

Protocol A: Defect-Engineered Synthesis of UiO-66-FMCB

Objective: Synthesize a highly crystalline MOF with controlled defect loading of the FMCB modulator.

  • Preparation: In a 100 mL Teflon-lined autoclave, dissolve ZrCl₄ (1.0 mmol) and terephthalic acid (BDC, 0.8 mmol) in 30 mL of N,N-dimethylformamide (DMF).

  • Modulator Addition: Add 3-formyl-5-(methoxycarbonyl)benzoic acid (FMCB, 0.4 mmol) and glacial acetic acid (10 mL).

    • Causality: Acetic acid acts as a primary modulator to slow crystallization and induce missing-linker defects. FMCB competes with acetic acid to cap these defects. The 2:1 ratio of BDC to FMCB ensures structural stability while maximizing pore functionalization.

  • Crystallization: Heat the sealed autoclave at 120 °C for 24 hours.

  • Washing & Activation: Isolate the white powder via centrifugation. Wash sequentially with DMF (3 × 20 mL) and methanol (3 × 20 mL) to remove unreacted monomers. Dry under vacuum at 90 °C.

  • Validation Checkpoint: Digest 10 mg of the MOF in DCl/DMSO-d₆. ¹H NMR must show the characteristic formyl proton at ~10.18 ppm and the methoxy protons at ~3.90 ppm[3], confirming FMCB incorporation without premature hydrolysis.

Protocol B: Orthogonal Post-Synthetic Modification (PSM)

Objective: Sequentially anchor a chiral amine and a Lewis acid site without cross-reactivity.

Step B1: Covalent Anchoring of Proline (Organocatalyst)

  • Suspend UiO-66-FMCB (200 mg) in anhydrous methanol (20 mL). Add N-(2-aminoethyl)-L-prolinamide (1.0 mmol) and a catalytic amount of acetic acid. Stir at 60 °C for 12 hours to form the imine.

  • Reduction: Cool to room temperature. Add NaBH₃CN (2.0 mmol) and stir for 6 hours.

    • Causality: Imines are susceptible to hydrolysis under aqueous catalytic conditions. Reduction to a secondary amine ensures the chiral proline moiety is permanently tethered to the framework.

  • Validation: ¹H NMR of the digested sample will show the complete disappearance of the formyl peak (~10.18 ppm).

Step B2: Selective Ester Hydrolysis

  • Suspend the proline-functionalized MOF in a THF/H₂O mixture (4:1, 20 mL). Add LiOH (0.5 M, 2 mL) and stir at room temperature for 12 hours.

    • Causality: Strong bases (NaOH/KOH) or high temperatures will degrade the Zr-carboxylate bonds of the MOF backbone. Mild LiOH selectively cleaves the methyl ester to a free carboxylic acid while preserving the framework topology.

  • Validation: ¹H NMR will show the disappearance of the methoxy singlet (~3.90 ppm).

Step B3: Metalation with Copper(II)

  • Suspend the hydrolyzed MOF in ethanol (20 mL). Add Cu(OAc)₂ (0.5 mmol) and stir at room temperature for 12 hours.

    • Causality: The acetate ligands act as an internal base, facilitating the deprotonation of the newly liberated carboxylate on the FMCB linker to drive Cu(II) coordination.

  • Wash extensively with ethanol to remove physisorbed copper.

  • Validation: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) should confirm a Cu:Zr atomic ratio corresponding to the initial FMCB defect loading.

PSM_Workflow A UiO-66 Synthesis + FMCB Modulator B UiO-66-FMCB (Defect-Engineered) A->B C Imine Condensation & Reduction (Proline) B->C D UiO-66-Pro-Ester C->D E Ester Hydrolysis (LiOH) D->E F Metalation (Cu(OAc)2) E->F G Bifunctional Catalyst UiO-66-Pro-Cu F->G

Caption: Workflow for the orthogonal post-synthetic modification of FMCB-modulated UiO-66.

Catalytic Application: Tandem Cascade Reaction

The fully functionalized UiO-66-Pro-Cu features two distinct active sites: a Cu(II) Lewis acid site for aerobic oxidation, and a chiral proline site for enamine-based asymmetric aldol condensation.

Protocol C: Tandem Oxidation-Aldol Condensation
  • In a Schlenk tube, combine benzyl alcohol (0.5 mmol), acetone (2.0 mL, acting as both reactant and solvent), and the UiO-66-Pro-Cu catalyst (20 mg).

  • Purge the vessel with O₂ and attach an O₂ balloon (1 atm).

  • Stir the mixture at 60 °C for 24 hours.

  • Centrifuge to recover the heterogeneous catalyst. Analyze the supernatant via Chiral HPLC to determine yield and enantiomeric excess (ee%).

Mechanism Sub Benzyl Alcohol + Acetone CuSite Cu(II) Lewis Acid Site (Aerobic Oxidation) Sub->CuSite O2, 60°C Int Benzaldehyde Intermediate CuSite->Int -H2O ProSite Proline Organocatalyst Site (Enamine Formation) Int->ProSite + Acetone Prod Chiral Aldol Product (β-hydroxy ketone) ProSite->Prod -H2O

Caption: Mechanistic pathway of tandem aerobic oxidation and asymmetric aldol condensation.

Data Presentation & Catalyst Benchmarking

The spatial isolation of the Cu(II) and Proline sites within the rigid MOF pores prevents mutual deactivation (a common failure point in homogeneous tandem catalysis), resulting in exceptional turnover frequencies (TOF) and enantioselectivity.

Catalyst SystemOxidation Yield (%)Aldol Yield (%)Enantiomeric Excess (ee %)TOF (h⁻¹)
UiO-66 (Base MOF) < 5< 5N/A< 1
UiO-66-Pro (Single Site) < 585*9212
UiO-66-Cu (Single Site) 94< 5N/A18
UiO-66-Pro-Cu (Dual Site) 92 89 94 15

*Note: The aldol yield for UiO-66-Pro was calculated using pre-supplied benzaldehyde, as the catalyst lacks the oxidation site required to process benzyl alcohol.

References

  • 3-Formyl-5-(methoxycarbonyl)benzoic acid | C10H8O5 | CID 29923355 - PubChem. National Center for Biotechnology Information.
  • Organic frame monomer block | BLD Pharm. BLD Pharm.
  • Clip‐off Chemistry: Synthesis by Programmed Disassembly of Reticular Materials. Angewandte Chemie (via ResearchGate).
  • Synthesis of Metal–Organic Cages via Orthogonal Bond Cleavage in 3D Metal–Organic Frameworks. Journal of the American Chemical Society.

Sources

Method

Application Note: Selective Esterification of 3-Formyl-5-(methoxycarbonyl)benzoic Acid

Executive Summary 3-Formyl-5-(methoxycarbonyl)benzoic acid (CAS 914220-93-2) is a highly versatile, asymmetric bifunctional building block utilized in the synthesis of metal-organic frameworks (MOFs), complex dendrimers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Formyl-5-(methoxycarbonyl)benzoic acid (CAS 914220-93-2) is a highly versatile, asymmetric bifunctional building block utilized in the synthesis of metal-organic frameworks (MOFs), complex dendrimers, and targeted therapeutics [1]. The molecule presents a unique synthetic challenge: the selective esterification of the free carboxylic acid moiety without compromising the highly reactive formyl (aldehyde) group. This application note details two robust, field-proven protocols—Steglich esterification and base-promoted alkylation—that ensure high-fidelity conversion while completely suppressing undesired acetalization.

Mechanistic Causality & Strategy

Standard Fischer esterification relies on refluxing the carboxylic acid in an alcohol solvent with a strong Brønsted acid catalyst (e.g., H2​SO4​ ). For 3-formyl-5-(methoxycarbonyl)benzoic acid, these strongly acidic conditions drive the formyl group into an equilibrium with its dialkyl acetal, leading to complex product mixtures and poor yields of the target aldehyde-diester.

To circumvent this, we employ two orthogonal strategies:

  • Carbodiimide-Mediated (Steglich) Esterification: This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP). EDC activates the carboxylic acid to an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, attacking this intermediate to form a highly reactive N-acylpyridinium species, which is rapidly trapped by the alcohol[2]. Because the reaction operates under mild, near-neutral conditions, the formyl group remains completely unreactive[3]. EDC is preferred over DCC because its urea byproduct is water-soluble, simplifying workup.

  • Base-Promoted Alkylation: When the target ester is derived from a primary or secondary alkyl halide (or surrogate), the carboxylic acid can be deprotonated by a mild base (e.g., K2​CO3​ ) in a polar aprotic solvent like DMF. The resulting carboxylate undergoes a clean SN​2 substitution with the alkyl halide [4]. This pathway is entirely orthogonal to aldehyde reactivity, guaranteeing 100% preservation of the formyl moiety.

Workflow Visualization

G SM 3-Formyl-5-(methoxycarbonyl) benzoic acid PathA Protocol A: Steglich Esterification (EDC·HCl, DMAP, R-OH, DCM) SM->PathA Mild Coupling PathB Protocol B: Base Alkylation (K2CO3, R-X, DMF) SM->PathB SN2 Alkylation PathC Standard Fischer Esterification (H2SO4, R-OH, Reflux) SM->PathC Strong Acid Prod Target Diester (Aldehyde Intact) PathA->Prod PathB->Prod Byprod Acetal Byproduct (Aldehyde Lost) PathC->Byprod

Reaction pathways for 3-formyl-5-(methoxycarbonyl)benzoic acid esterification.

Comparative Data Summary

ParameterProtocol A: Steglich EsterificationProtocol B: Base-Promoted Alkylation
Reagents EDC·HCl, DMAP, R-OH, DCM K2​CO3​ , R-X (Alkyl Halide), DMF
Typical Yield 75% – 90%85% – 95%
Aldehyde Tolerance Excellent (Neutral conditions)Excellent (Mildly basic conditions)
Best Suited For Complex/tertiary alcohols, phenolsPrimary/secondary alkyl halides, benzyl halides
Reaction Time 12 – 16 hours8 – 12 hours
Workup Complexity Moderate (Requires acid/base washes)Low (Aqueous precipitation/extraction)

Detailed Experimental Protocols

Protocol A: Steglich Esterification (EDC/DMAP Coupling)

Self-validating design: The use of EDC·HCl allows the urea byproduct to be washed away with water. A mild acidic wash removes DMAP, and a basic wash removes unreacted starting material, ensuring high purity without the immediate need for column chromatography.

Materials:

  • 3-Formyl-5-(methoxycarbonyl)benzoic acid (1.0 equiv)

  • Target Alcohol (R-OH) (1.2 equiv)

  • EDC·HCl (1.5 equiv)

  • DMAP (0.1 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)

Step-by-Step Procedure:

  • Initiation: In an oven-dried round-bottom flask under an inert atmosphere ( N2​ or Ar), dissolve 3-formyl-5-(methoxycarbonyl)benzoic acid and the target alcohol in anhydrous DCM.

  • Catalyst Addition: Add DMAP to the stirring solution. Ensure complete dissolution.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add EDC·HCl portion-wise over 10 minutes to control the exothermic activation step.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor progression via TLC (typically 7:3 Hexanes/Ethyl Acetate; the product will run higher than the baseline acid).

  • Quench & Workup: Dilute the reaction with additional DCM. Transfer to a separatory funnel.

    • Wash sequentially with 1M HCl (2 × 20 mL) to remove DMAP and unreacted EDC.

    • Wash with saturated aqueous NaHCO3​ (2 × 20 mL) to remove unreacted starting acid.

    • Wash with brine (1 × 20 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure ester.

Protocol B: Base-Promoted Alkylation

Self-validating design: The reaction utilizes heterogeneous K2​CO3​ in DMF. The progression is easily tracked as the suspension changes character. Aqueous workup efficiently removes DMF and inorganic salts.

Materials:

  • 3-Formyl-5-(methoxycarbonyl)benzoic acid (1.0 equiv)

  • Alkyl Halide (R-X, e.g., Benzyl bromide or Ethyl iodide) (1.5 equiv)

  • Potassium Carbonate ( K2​CO3​ ), finely powdered (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF) (0.2 M relative to substrate)

Step-by-Step Procedure:

  • Deprotonation: Suspend 3-formyl-5-(methoxycarbonyl)benzoic acid and powdered K2​CO3​ in anhydrous DMF in a round-bottom flask. Stir vigorously at room temperature for 30 minutes to ensure complete carboxylate formation.

  • Alkylation: Add the alkyl halide dropwise to the stirring suspension.

  • Propagation: Stir the mixture at room temperature (or up to 50 °C for less reactive secondary halides) for 8–12 hours.

  • Quench & Workup: Pour the reaction mixture into a 5-fold volume of ice-cold distilled water. This will dissolve the DMF and inorganic salts, often precipitating the highly hydrophobic diester product.

  • Extraction: If the product precipitates, collect it via vacuum filtration and wash with cold water. If it remains an oil, extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Isolation: Dry over MgSO4​ , filter, and concentrate in vacuo.

References

  • 3-Formyl-5-(methoxycarbonyl)benzoic acid | C10H8O5 | CID 29923355, PubChem,
  • Engineering Bonding Types and Macromeric Cross-Linkers in the Network To Modulate the Structures and Properties of Polydextran/Chitosan Hybrid Hydrogels, Biomacromolecules - ACS Public
  • Linker length in fluorophore–cholesterol conjugates directs phase selectivity and cellular localisation in GUVs and live cells, RSC Publishing,
  • 20.5.1.2.

Technical Notes & Optimization

Troubleshooting

how to improve the solubility of 3-formyl-5-(methoxycarbonyl)benzoic acid in DMF and DMSO

Mechanistic Analysis & Core Challenges Dissolving highly functionalized aromatic compounds like 3-formyl-5-(methoxycarbonyl)benzoic acid in polar aprotic solvents (DMF, DMSO) often presents unexpected challenges. Despite...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Analysis & Core Challenges

Dissolving highly functionalized aromatic compounds like 3-formyl-5-(methoxycarbonyl)benzoic acid in polar aprotic solvents (DMF, DMSO) often presents unexpected challenges. Despite the high polarity of these solvents, this specific compound resists dissolution due to three competing structural factors:

  • Homomeric Hydrogen Bonding: The free carboxylic acid (-COOH) forms highly stable, tightly bound dimers in the solid state.

  • Planar Rigidity: The trisubstituted benzene ring facilitates strong π−π stacking.

  • Dipole Interactions: The formyl (-CHO) and methoxycarbonyl (-COOCH3) groups create a rigid crystal lattice with high lattice energy.

To achieve a clear, thermodynamically stable stock solution, your solubilization strategy must disrupt this lattice without triggering unwanted side reactions (e.g., ester saponification or aldehyde condensation).

Troubleshooting FAQs

Q1: My compound is precipitating in DMSO, even though it should be soluble. What is going wrong? A: The most common culprit is moisture. Both DMSO and DMF are highly hygroscopic.[1]. Even 1-2% water absorption from ambient humidity will force hydrophobic or tightly packed aromatic compounds to crash out of solution. Always use freshly opened, anhydrous solvents stored over 3Å molecular sieves.

Q2: Can I use heat to force the compound into solution? A: Mild heating (up to 40 °C) is acceptable and [2]. However, exceeding 50 °C is strongly discouraged. The formyl group is sensitive to thermal oxidation, and prolonged heating in DMSO can lead to degradation. Instead of bulk heating, localized kinetic energy is preferred.

Q3: If heat is restricted, how can I mechanically break the crystal lattice? A: Use Adaptive Focused Acoustics (AFA) or a high-quality ultrasonic bath.[3]. Sonication induces localized cavitation, breaking the hydrogen-bonded dimers without raising the bulk temperature of the solvent.

Q4: I need a highly concentrated stock solution (e.g., >100 mM) for my assay. Sonication isn't enough. What chemical additives are safe? A: You must convert the compound into a salt.[4]. Critical Causality: You must use a sterically hindered, non-nucleophilic tertiary amine like DIPEA (N,N-Diisopropylethylamine).

  • Do not use primary/secondary amines (they will react with the formyl group to form imines).

  • Do not use aqueous inorganic bases like NaOH (water + base will saponify your methoxycarbonyl ester).

Solubilization Logic Workflow

SolubilizationLogic Start Compound Insoluble in DMF/DMSO CheckWater Is Solvent Anhydrous? Start->CheckWater DrySolvent Switch to Dry Solvent (Water limits solubility) CheckWater->DrySolvent No Sonicate Apply AFA / Sonication (10-30 mins, <40°C) CheckWater->Sonicate Yes DrySolvent->Sonicate CheckSol Is Solution Clear? Sonicate->CheckSol AddBase Add DIPEA (1.05 eq) (Forms soluble salt) CheckSol->AddBase No Success Validated Stock Solution CheckSol->Success Yes AddBase->Success

Logic workflow for the solubilization of 3-formyl-5-(methoxycarbonyl)benzoic acid.

Validated Experimental Protocols

Protocol A: Physical Solubilization via Focused Ultrasonication

Use this protocol if your downstream application cannot tolerate changes in pH or salt formation.

  • Preparation: Weigh the target mass of 3-formyl-5-(methoxycarbonyl)benzoic acid into a dry, argon-purged glass vial.

  • Solvent Addition: Add anhydrous DMF or DMSO. Immediately seal the vial with a PTFE-lined cap to prevent ambient moisture uptake.

  • Cavitation: Place the sealed vial in an ultrasonic bath or AFA instrument. Sonicate for 15–30 minutes.

  • Thermal Control: Monitor the bath temperature. Add ice to the water bath if the temperature exceeds 40 °C to protect the formyl group.

  • Self-Validation (Centrifugation): Visually clear solutions can deceive the eye due to micro-suspensions. Centrifuge the vial at 10,000 × g for 5 minutes. If a microscopic pellet forms at the bottom, the solution is not at thermodynamic equilibrium; proceed to Protocol B.

Protocol B: Chemical Solubilization via Base-Assisted Salt Formation

Use this protocol for high-concentration stocks where the presence of a volatile organic base is acceptable.

  • Suspension: Suspend the compound in anhydrous DMF or DMSO at the desired concentration (it will appear cloudy).

  • Base Addition: Add 1.05 molar equivalents of anhydrous DIPEA (N,N-Diisopropylethylamine).

  • Agitation: Vortex the mixture vigorously for 60 seconds. The DIPEA will selectively deprotonate the carboxylic acid, breaking the homomeric dimers and forming a highly soluble carboxylate-ammonium salt.

  • Self-Validation: The transition from a cloudy suspension to an optically clear solution should occur within 2 minutes. Allow to rest for 5 minutes to ensure full equilibration.

Summary of Solubilization Strategies

Solubilization StrategyMechanistic ActionExpected GainCritical Chemical Considerations
Anhydrous Solvents Lowers cavity formation energy barrier.ModeratePrevents ester saponification if base is added later.
Focused Sonication Disrupts π−π stacking and H-bond dimers.HighKeep <40°C to avoid thermal degradation of the formyl group.
Tertiary Base (DIPEA) Deprotonates -COOH to form a carboxylate salt.Very HighMust be non-nucleophilic to prevent imine formation with -CHO.
Mild Heating (40°C) Increases kinetic energy of the solvent.LowDo not exceed 50°C; risk of unwanted side reactions.

References

  • Oldenburg, K., et al. "High throughput sonication: evaluation for compound solubilization." Combinatorial Chemistry & High Throughput Screening, 2005. URL:[Link]

  • Medeiros, C. S., et al. "Accelerating Thermodynamic Solubility Determination in Organic Solvents Via Focused Ultrasonication." ResearchGate (Preprint), 2026. URL: [Link]

  • Oliveira, A. C., et al. "Solubility of Benzoic Acid in Mixed Solvents." Journal of Chemical & Engineering Data, 2007. URL:[Link]

Sources

Optimization

troubleshooting low product yield in 3-formyl-5-(methoxycarbonyl)benzoic acid MOF synthesis

Welcome to the Application Support Center. Synthesizing Metal-Organic Frameworks (MOFs) with asymmetric, multi-functional ligands like 3-formyl-5-(methoxycarbonyl)benzoic acid presents unique thermodynamic and kinetic ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Synthesizing Metal-Organic Frameworks (MOFs) with asymmetric, multi-functional ligands like 3-formyl-5-(methoxycarbonyl)benzoic acid presents unique thermodynamic and kinetic challenges.

As a Senior Application Scientist, I frequently see researchers struggle with this specific building block. The ligand features three distinct functional groups: a coordinating carboxylic acid, a base-sensitive methoxycarbonyl (ester), and a reactive formyl (aldehyde) group. Low product yields typically stem from either unintended side reactions of the ester/aldehyde or excessive competitive modulation.

This guide provides field-proven diagnostic workflows, mechanistic FAQs, and self-validating protocols to help you optimize your synthesis and maximize yield.

Diagnostic Workflows

Before altering your synthesis parameters, you must identify whether your low yield is a kinetic trapping issue (modulator competition) or a ligand degradation issue (solvent incompatibility).

G A Low Yield Detected B Analyze Phase Purity (PXRD) A->B C Amorphous / Mixed Phase B->C Broad peaks D Crystalline (Target Phase) B->D Sharp peaks E Check Ligand Integrity (1H NMR) C->E F Decrease Modulator D->F Excess competition I Scale Up Precursors D->I Solubility too high G Side Reactions Detected E->G Ligand degraded H Switch Solvent G->H

Diagnostic workflow for troubleshooting low MOF yield.

Mechanism DMF DMF Solvent Heat Heat (>120°C) DMF->Heat Amine Dimethylamine Heat->Amine Degradation Ligand Ligand Amine->Ligand Nucleophilic attack Hydrolysis Ester Hydrolysis Ligand->Hydrolysis pH increase Condensation Imine Condensation Ligand->Condensation Aldehyde reaction Defect Amorphous Product Hydrolysis->Defect Condensation->Defect

Mechanistic pathway of solvent-induced ligand degradation leading to low yield.

Frequently Asked Questions (FAQs)

Q1: My MOF yield is consistently below 10%, but the recovered powder is highly crystalline. What is restricting the yield? A1: When phase purity and crystallinity are high but mass recovery is low, the system is kinetically trapped by excessive modulator concentration. Modulators (e.g., acetic acid, formic acid) are monocarboxylic acids that compete with your ligand's benzoic acid group for metal coordination sites. While they promote reversible bond formation and defect healing [3], an overly high modulator-to-ligand ratio shifts the equilibrium away from framework extension, prematurely terminating crystal growth and suppressing nucleation [2]. Actionable Insight: Systematically reduce the modulator concentration by 25-50%. Alternatively, switch to a weaker coordinating modulator to shift the equilibrium toward framework propagation without sacrificing crystallinity.

Q2: The PXRD shows an amorphous phase, and my yield is poor. Is my ligand degrading? A2: Yes, highly likely. The methoxycarbonyl (ester) and formyl (aldehyde) groups are highly susceptible to degradation in standard solvothermal conditions. N,N-dimethylformamide (DMF) decomposes at temperatures above 120°C (or in the presence of trace water) into formic acid and dimethylamine [1]. The liberated dimethylamine raises the local pH, which triggers base-catalyzed hydrolysis of your methoxycarbonyl group into a secondary carboxylate. This unintended in situ ligand transformation alters the coordination geometry, leading to amorphous kinetic polymers rather than the targeted crystalline MOF. Furthermore, the amine can undergo imine condensation with your formyl group. Actionable Insight: Lower the synthesis temperature to <100°C, or switch to a more thermally stable solvent like N,N-diethylformamide (DEF) or a Dynamic Solvent System (DSS)[2].

Q3: How can I definitively prove that my ligand is degrading during the reaction? A3: You must perform a post-synthesis digestion 1 H NMR [3]. This is a critical self-validating step: you cannot troubleshoot synthesis parameters without knowing the structural integrity of your incorporated linker. Actionable Insight: Wash the amorphous/low-yield solid thoroughly with acetone, dry it, and digest it in DCl/DMSO- d6​ or NaOD/D 2​ O. If the methoxy peak (~3.8 ppm) or the aldehyde proton (~10.0 ppm) is missing or shifted, degradation has occurred.

Quantitative Data: Parameter Impact on Yield

To troubleshoot effectively, refer to this matrix summarizing how specific parameter adjustments impact the yield of 3-formyl-5-(methoxycarbonyl)benzoic acid MOFs.

ParameterAdjustmentYield ImpactMechanistic Rationale
Modulator (e.g., Acetic Acid)Decrease by 50%+40-60% Reduces competition for metal sites, allowing framework propagation to proceed further before termination.
Synthesis Temperature Reduce from 120°C to 85°C+20-30% Prevents thermal degradation of DMF into dimethylamine, saving the ester group from base-catalyzed hydrolysis.
Solvent System Switch DMF to DEF or DSS+30-50% Eliminates nucleophilic amine byproducts that attack the formyl group, preserving ligand integrity.
Precursor Concentration Increase by 2x+15-25% Pushes the thermodynamic equilibrium toward crystallization if the target MOF phase is highly soluble in the mother liquor.

Optimized Step-by-Step Methodology

To ensure high yield while preserving the ester and aldehyde functionalities, utilize this self-validating protocol.

Step 1: Precursor & Solvent Preparation

  • Weigh the metal salt and 3-formyl-5-(methoxycarbonyl)benzoic acid in a 1:1 to 1:1.5 molar ratio.

  • Dissolve the precursors in anhydrous N,N-diethylformamide (DEF) rather than DMF. DEF has a higher thermal stability and its decomposition byproduct (diethylamine) is bulkier, reducing nucleophilic attack on the formyl group.

  • Self-Validating Checkpoint: Sonicate the solution for 10 minutes to degas. Removing dissolved oxygen prevents the auto-oxidation of the formyl group to a carboxylic acid at elevated temperatures.

Step 2: Modulated Solvothermal Synthesis

  • Add acetic acid as a modulator. Start with a conservative 10-20 molar equivalents relative to the ligand.

  • Seal the reaction vial and heat at 85°C for 48 hours . Do not exceed 100°C to protect the methoxycarbonyl group.

  • Self-Validating Checkpoint: Observe the mother liquor post-synthesis. If the solution has turned dark brown or black, aldehyde degradation (e.g., aldol condensation or oxidation) has occurred. A successful synthesis typically leaves a pale or clear mother liquor alongside the crystalline precipitate.

Step 3: Solvent Exchange & Activation

  • Decant the mother liquor and wash the crystals 3x with fresh DEF, followed by 3x with anhydrous acetone over 3 days.

  • Activate the MOF under vacuum at room temperature or up to 60°C maximum. Higher activation temperatures will cause the aldehyde groups to cross-link or decompose.

Step 4: Digestion NMR Validation

  • Take 5 mg of the activated MOF and digest it in 0.5 mL of DMSO- d6​ containing 5 µL of 35% DCl.

  • Analyze via 1 H NMR.

  • Self-Validating Checkpoint: Confirm the presence of the aldehyde proton singlet (~10.0 ppm) and the ester methoxy singlet (~3.8 ppm). If both integrate to 1:3 relative to the aromatic protons, your yield issues are purely kinetic (modulator related) and not degradative.

References

  • Solvent-derived defects suppress adsorption in MOF-74 - PMC - NIH. National Institutes of Health.
  • The use of a dynamic solvent system as a novel approach to sustainable MOF crystallization. Royal Society of Chemistry.
  • Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks. Chemistry of Materials - ACS Publications.
Troubleshooting

Technical Support Center: Stabilization &amp; Troubleshooting for 3-Formyl-5-(methoxycarbonyl)benzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 3-formyl-5-(methoxycarbonyl)benzoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 3-formyl-5-(methoxycarbonyl)benzoic acid . Due to the highly reactive nature of the formyl (-CHO) group, this intermediate is notoriously prone to degradation. Below, we provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the structural integrity of your compound.

Core Principles: Understanding the Degradation

Q: Why does the purity of my 3-formyl-5-(methoxycarbonyl)benzoic acid degrade over time, specifically forming a di-carboxylic acid impurity?

A: The degradation is driven by aldehyde auto-oxidation , a radical-mediated chain reaction triggered by atmospheric oxygen (O₂), light, and trace metals. The formyl group is highly susceptible to hydrogen abstraction[1].

Mechanistic Causality:

  • Initiation: O₂ or light abstracts the aldehydic hydrogen to form an acyl radical[1].

  • Propagation: This radical reacts with another O₂ molecule to form an acylperoxy radical, which then abstracts a hydrogen from a second aldehyde molecule, generating a peracid (Ar-C(=O)OOH).

  • Termination/Oxidation: The peracid subsequently reacts with another unoxidized aldehyde molecule via a Baeyer-Villiger-type intermediate. This yields two equivalents of the corresponding carboxylic acid (in your case, 5-(methoxycarbonyl)isophthalic acid)[2].

Mechanism A Aldehyde (Ar-CHO) B Acyl Radical (Ar-C•=O) A->B O2, Light/Heat (Initiation) C Acylperoxy Radical (Ar-C(=O)OO•) B->C + O2 (Propagation) C->B Chain Reaction Cycle D Peracid (Ar-C(=O)OOH) C->D + Ar-CHO (H-Abstraction) E Carboxylic Acid (Ar-COOH) D->E + Ar-CHO (Oxidation)

Figure 1: Radical chain mechanism of aldehyde auto-oxidation.

Physical Storage & Handling (Preventive Measures)

Q: How should I store the neat compound to prevent auto-oxidation without altering its chemical structure?

A: If you must maintain the aldehyde in its free, unprotected form, you must break the radical chain reaction by eliminating its initiators.

  • Atmosphere: Store under a strict inert atmosphere. Argon is preferred over Nitrogen as it is denser and blankets the solid/liquid more effectively, displacing residual O₂[3].

  • Temperature: Store at -20°C or lower. Low thermal energy significantly reduces the initiation rate of the radical chain.

  • Light: Use amber vials or wrap containers in aluminum foil to prevent photo-initiation.

  • Additives (Optional): For solutions, adding a radical scavenger like Butylated hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ) at 100-500 ppm can quench acyl radicals before they propagate[3][4].

Table 1: Quantitative Impact of Storage Conditions on Aldehyde Purity (Data represents generalized stability profiles for aromatic aldehydes)

Storage ConditionAtmosphereAdditiveEstimated Half-Life (Purity >95%)Primary Degradation Risk
Room Temp (25°C), LightAmbient AirNone< 1 WeekRapid photo-initiated auto-oxidation
Room Temp (25°C), DarkAmbient AirNone2 - 4 WeeksThermal radical initiation
4°C, DarkAmbient AirNone3 - 6 MonthsSlow thermal oxidation
-20°C, DarkArgonNone> 2 YearsMinimal (Ideal physical storage)
Room Temp (25°C), DarkAmbient Air100 ppm BHT6 - 12 MonthsAdditive contamination in downstream steps

Chemoselectivity & Chemical Protection (Definitive Solution)

Q: Will the free carboxylic acid group in 3-formyl-5-(methoxycarbonyl)benzoic acid undergo esterification if I try to protect the aldehyde?

A: Yes. This is a critical chemoselectivity trap. Under standard acidic acetalization conditions in primary alcoholic solvents (like methanol), the free carboxylic acid (-COOH) is highly susceptible to Fischer esterification, which would convert your molecule into a diester.

To selectively protect the aldehyde while leaving the carboxylic acid intact, avoid using primary alcohols as solvents . Instead, use a non-nucleophilic solvent (e.g., anhydrous Toluene or THF) with a stoichiometric amount of ethylene glycol.

Q: What is the recommended protocol for chemically locking the aldehyde?

A: We recommend converting the formyl group into a 1,3-dioxolane (cyclic acetal). Acetals mask the electrophilic carbonyl carbon, rendering it highly stable to basic conditions, nucleophiles, and atmospheric O₂, effectively halting auto-oxidation[5].

Table 2: Comparison of Acetal Protecting Groups

Protecting GroupReagents RequiredFormation ConditionsStability ProfileDeprotection Conditions
Dimethyl AcetalMethanol, TMOF, H⁺Mild (RT, 2h)Stable to base/O₂. Mildly acid-sensitive.Mild aqueous acid (e.g., 1M HCl in THF)
1,3-DioxolaneEthylene Glycol, TMOF, H⁺Mild to ModerateHighly stable to base, nucleophiles, and O₂.Moderate aqueous acid, mild heat
Standard Operating Procedure: Selective 1,3-Dioxolane Protection

Causality note: This protocol utilizes Trimethyl orthoformate (TMOF) as a chemical water scavenger. By consuming the water byproduct, it drives the thermodynamically reversible acetalization to completion according to Le Chatelier's principle, allowing for trace acid catalysis[6].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 equivalent of 3-formyl-5-(methoxycarbonyl)benzoic acid in anhydrous THF (0.5 M). Self-validation: Ensure complete dissolution before proceeding to prevent heterogeneous side reactions.

  • Reagent Addition: Add 3.0 equivalents of anhydrous ethylene glycol and 1.2 equivalents of TMOF.

  • Catalysis: Add 0.1 mol % of p-Toluenesulfonic acid (p-TsOH). Self-validation: The low acid concentration prevents unwanted transesterification of the existing methyl ester.

  • Reaction: Stir at ambient temperature (20-25°C) for 2-4 hours. Monitor via TLC (Hexanes/EtOAc) until the aldehyde starting material is consumed.

  • Quenching: Add a mild base (e.g., solid NaHCO₃ or a few drops of triethylamine) to neutralize the acid catalyst. Crucial Causality: Acetals are acid-sensitive; neutralizing the catalyst prevents reversion to the aldehyde during aqueous workup.

  • Isolation: Filter the solids, concentrate the filtrate under reduced pressure, and partition between Ethyl Acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the auto-oxidation-resistant acetal.

Workflow Step1 1. Dissolve Substrate in Anhydrous THF/Toluene (Avoid Alcohols) Step2 2. Add Ethylene Glycol & TMOF (Dehydrating Agent) Step1->Step2 Step3 3. Add Acid Catalyst (0.1 mol% p-TsOH) Step2->Step3 Step4 4. Stir at RT (Monitor via TLC/GC-MS) Step3->Step4 Step5 5. Base Quench (Triethylamine/NaHCO3) Step4->Step5 Step6 6. Aqueous Workup & Isolate Protected Acetal Step5->Step6

Figure 2: Experimental workflow for the chemoselective acetalization of the formyl group.

Analytical Validation & Deprotection

Q: How can I analytically verify that my aldehyde is intact and not oxidized to the di-acid?

A: Implement the following self-validating analytical checks:

  • ¹H NMR Spectroscopy: The formyl proton (-CHO) appears as a distinct, sharp singlet around 9.8 - 10.2 ppm . If auto-oxidation has occurred, this peak will diminish. If you have successfully protected the compound, the aldehyde peak will disappear, and a new acetal proton (Ar-CH(OR)₂) will appear upfield around 5.5 - 6.0 ppm .

  • IR Spectroscopy: The aldehyde C=O stretch appears at ~1700 cm⁻¹. If oxidized to the di-acid, a massive, broad -OH stretch from the new carboxylic acid will dominate the 2500-3000 cm⁻¹ region.

Q: How do I recover the free aldehyde when I am ready for the next synthetic step?

A: Acetals are readily cleaved under aqueous acidic conditions. Dissolve the protected compound in a mixture of THF and 1M aqueous HCl (1:1 v/v). Stir at room temperature for 2-4 hours. The excess water drives the equilibrium backward, releasing the free aldehyde and ethylene glycol, which can then be separated via standard aqueous extraction.

Sources

Optimization

Technical Support Center: Purification Strategies for Unreacted 3-Formyl-5-(methoxycarbonyl)benzoic acid

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing challenges in removing unreacted 3-formyl-5-(methoxycarbonyl)benzoic acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing challenges in removing unreacted 3-formyl-5-(methoxycarbonyl)benzoic acid (CAS: 914220-93-2) from complex reaction mixtures.

Because this intermediate is tri-functional—containing a carboxylic acid (-COOH), an aldehyde (-CHO), and a methyl ester (-COOMe)—it provides multiple orthogonal chemical handles. Rather than relying on tedious and often low-yielding silica gel chromatography, you can exploit these functional groups to design highly specific, scalable purification workflows.

Troubleshooting & FAQs: The Decision Matrix

The optimal purification strategy depends entirely on which functional group was consumed during your reaction. By targeting the functional group that remains unreacted, you can selectively pull the starting material out of the organic phase.

Q1: My reaction targeted the carboxylic acid (e.g., amide coupling or esterification). How do I remove the unreacted starting material? A: Since your product no longer has a free carboxylic acid, but the unreacted starting material still possesses its aldehyde group, you should exploit the aldehyde. The most scalable method is a Bisulfite Extraction , which converts the unreacted aldehyde into a water-soluble adduct . Alternatively, a polymer-supported hydrazide scavenger resin can covalently trap the starting material .

Q2: My reaction targeted the aldehyde (e.g., reductive amination or Wittig reaction). How do I remove the unreacted starting material? A: In this scenario, the unreacted starting material retains its free carboxylic acid. You can easily remove it via a Mild Acid-Base Extraction using saturated aqueous sodium bicarbonate (NaHCO₃).

Q3: Why shouldn't I use Sodium Hydroxide (NaOH) for the acid-base extraction? A: Causality is key here: NaOH is a strong base (conjugate acid pKₐ ~14) that will rapidly saponify the methyl ester (-COOMe) present on either your product or the starting material, leading to complex mixtures and severe yield loss. NaHCO₃ (conjugate acid pKₐ ~6.4) is perfectly tuned to deprotonate the carboxylic acid (pKₐ ~4.0) while leaving the ester intact.

Q4: I tried normal-phase silica gel chromatography, but the starting material streaks across all my fractions. Why? A: The free carboxylic acid acts as a strong hydrogen-bond donor, interacting heavily with the silanol groups on the silica gel. If your product is less polar (e.g., a fully protected ester or amide), you can run the column without acidic modifiers (like acetic acid). This intentionally keeps the unreacted starting material trapped on the baseline while your product elutes cleanly.

Workflow SM Unreacted Starting Material 3-Formyl-5-(methoxycarbonyl)benzoic acid Decision Which functional group was modified in your product? SM->Decision AcidReact Carboxylic Acid Reacted (Product has no free -COOH) Decision->AcidReact e.g., Amide/Ester Synthesis AldReact Aldehyde Reacted (Product has no free -CHO) Decision->AldReact e.g., Reductive Amination Sol1 Exploit Unreacted Aldehyde: Use Bisulfite Extraction or Hydrazide Scavenger Resin AcidReact->Sol1 Sol2 Exploit Unreacted Acid: Use Mild NaHCO3 Wash or Carbonate Scavenger Resin AldReact->Sol2

Caption: Workflow for selecting a purification strategy based on the consumed functional group.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Aldehyde-Targeted Bisulfite Extraction

Mechanism & Causality: The bisulfite anion (HSO₃⁻) is a strong nucleophile that selectively attacks unhindered aldehydes to form an α-hydroxy sulfonate salt (Bertagnini's salt). Because this adduct is highly ionic, its partition coefficient shifts dramatically from the organic phase to the aqueous phase. A water-miscible co-solvent (DMF) is used to break the phase barrier, allowing the aqueous bisulfite to intimately contact the lipophilic starting material .

Step-by-Step Procedure:

  • Solvent Exchange: Concentrate your crude reaction mixture in vacuo and redissolve it in a water-miscible solvent, preferably Dimethylformamide (DMF) or Methanol (approx. 5-10 mL per gram of crude).

  • Adduct Formation: Transfer the solution to a separatory funnel. Add 5 volumes of freshly prepared, saturated aqueous Sodium Bisulfite (NaHSO₃).

  • Agitation: Shake vigorously for 30–60 seconds. Causality note: Vigorous shaking is required to maximize the interfacial surface area for the nucleophilic attack.

  • Phase Separation: Add 5 volumes of an immiscible organic solvent (e.g., 10% Ethyl Acetate in Hexanes) and 5 volumes of deionized water. Shake and allow the layers to separate.

  • Isolation: Collect the top organic layer (containing your purified product). Wash the organic layer 3 times with water to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate.

  • Self-Validation Check: Before discarding the aqueous layer, acidify a 1 mL aliquot with 1M HCl and extract with EtOAc. Run a TLC against your starting material. If the SM spot appears, the bisulfite capture was successful.

BisulfiteMechanism OrgMixture Crude Mixture in DMF (Product + Unreacted SM) AddBisulfite Add Sat. NaHSO3 (aq) Nucleophilic Attack on -CHO OrgMixture->AddBisulfite Adduct Charged Bisulfite Adduct (Water-Soluble) AddBisulfite->Adduct 30s Vigorous Shaking PhaseSep Add EtOAc/Hexane Phase Separation Adduct->PhaseSep OrgLayer Organic Layer (Purified Product) PhaseSep->OrgLayer Top AqLayer Aqueous Layer (Trapped SM Adduct) PhaseSep->AqLayer Bottom

Caption: Mechanism and phase separation logic for aldehyde bisulfite adduct extraction.

Protocol B: Acid-Targeted Mild Extraction

Mechanism & Causality: Exploits the pKₐ differential between the starting material's carboxylic acid (~4.0) and the mild base NaHCO₃ (~6.4). The resulting sodium carboxylate partitions exclusively into the aqueous layer.

Step-by-Step Procedure:

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Neutralization: Add an equal volume of saturated aqueous NaHCO₃ to the separatory funnel.

  • Extraction & Venting: Shake gently. Critical: Vent the funnel frequently. Causality note: The acid-base neutralization generates CO₂ gas. Failure to vent will cause pressure build-up and potential glassware failure.

  • Separation: Allow the layers to separate. Draw off the organic layer. Repeat the NaHCO₃ wash until no further CO₂ evolution is observed.

  • Self-Validation Check: The physical cessation of CO₂ bubbling upon the addition of fresh NaHCO₃ confirms that all unreacted carboxylic acid has been successfully deprotonated and removed.

Quantitative Data Summaries

To aid in selecting the appropriate purification technique, consult the comparative logic matrix below. This table synthesizes the partition logic, reagent compatibility, and expected recovery metrics for the three primary workflows.

Purification TechniqueTarget Functional GroupReagent / Active PhaseChemical MechanismEster (-COOMe) CompatibilityTypical Product Recovery
Bisulfite Extraction Aldehyde (-CHO)Sat. NaHSO₃ (aq)Nucleophilic addition forming water-soluble α-hydroxy sulfonateExcellent (Mild pH)> 90%
Mild Acid-Base Wash Carboxylic Acid (-COOH)Sat. NaHCO₃ (aq)Deprotonation forming water-soluble sodium carboxylateExcellent (Avoids saponification)> 95%
Hydrazide Scavenger Aldehyde (-CHO)Polymer-supported Hydrazide ResinCovalent capture via hydrazone formation (Solid Phase)Excellent85 - 95%
Normal Phase Silica Carboxylic Acid (-COOH)Bare Silica Gel (SiO₂)Strong hydrogen bonding with silanol groups (Baseline retention)Moderate (Requires non-polar product)Variable (Prone to streaking)

References

  • PubChem Compound Summary for CID 29923355 : 3-Formyl-5-(methoxycarbonyl)benzoic acid. National Center for Biotechnology Information. URL:[Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures : Organic Process Research & Development. American Chemical Society (ACS). URL:[Link]

  • A Tag-Free Platform for Synthesis and Screening of Cyclic Peptide Libraries : Nature Communications (via PubMed Central). Discusses the use of hydrazide scavenger resins for aldehyde capture. URL:[Link]

Troubleshooting

resolving incomplete condensation in COF synthesis with 3-formyl-5-(methoxycarbonyl)benzoic acid

Technical Support Center: Covalent Organic Framework (COF) Synthesis & Defect Engineering Welcome to the Advanced Materials Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Covalent Organic Framework (COF) Synthesis & Defect Engineering

Welcome to the Advanced Materials Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address a highly specific and complex challenge: resolving incomplete condensation when incorporating 3-formyl-5-(methoxycarbonyl)benzoic acid into imine-linked Covalent Organic Frameworks (COFs).

Mechanistic Overview: The Chemistry of the Monomer

To resolve incomplete condensation, we must first understand the causality behind the failure. The molecule 3-formyl-5-(methoxycarbonyl)benzoic acid [1] presents a unique trifecta of functional groups: an aldehyde (-CHO), a carboxylic acid (-COOH), and an ester (-COOMe).

A critical oversight in utilizing this molecule is treating it as a primary structural linker. Because it possesses only a single formyl group capable of Schiff-base condensation, it functions chemically as a chain terminator (modulator). Its primary utility lies in defect engineering, edge-capping, or introducing pendant -COOH and -COOMe groups for post-synthetic modification.

When users experience "incomplete condensation" with this monomer, it is typically driven by three competing mechanisms:

  • Stoichiometric Chain Termination: Excessive feed ratios of the mono-aldehyde permanently cap growing oligomers, preventing them from reaching the critical molecular weight required for crystallization.

  • pH Imbalance & Over-Protonation: Imine condensation relies on a delicate thermodynamic equilibrium. The intrinsic acidity of the pendant -COOH group can over-protonate the amine comonomers, forming unreactive ammonium salts and halting the reaction.

  • Premature Kinetic Trapping: The -COOH group acts as a strong hydrogen-bond donor/acceptor. This induces premature precipitation of amorphous oligomers before thermodynamic error correction can occur [2].

Diagnostic & Troubleshooting Workflow

COF_Troubleshooting Start Incomplete Condensation Detected in COF Cause1 pH Imbalance (-COOH over-protonates amines) Start->Cause1 Cause2 Kinetic Trapping (H-bonding premature precipitation) Start->Cause2 Cause3 Stoichiometric Imbalance (Mono-aldehyde chain termination) Start->Cause3 Fix1 Protocol A: Use Lewis Acid (Sc(OTf)3) Cause1->Fix1 Fix2 Protocol B: Optimize Solvent (Dioxane/Mesitylene) Cause2->Fix2 Fix3 Protocol C: Regulate Modulator Feed Ratio (<5%) Cause3->Fix3 Success Fully Condensed Crystalline COF Fix1->Success Fix2->Success Fix3->Success

Workflow for diagnosing and resolving incomplete condensation in COF synthesis.

Quantitative Diagnostic Matrix

Before altering your synthesis, validate the extent of incomplete condensation using the self-validating analytical matrix below. This ensures your troubleshooting is data-driven rather than speculative.

Analytical TechniqueTarget SignalDefect Signature (Incomplete Condensation)Fully Condensed SignaturePrimary Corrective Action
FTIR Spectroscopy C=O stretch (Aldehyde)Strong peak at ~1690–1710 cm⁻¹Peak absent or minimal (only edge groups)Execute Protocol A (Lewis Acid)
Solid-State ¹³C NMR Aldehyde CarbonResonance at ~190 ppm [2]Resonance at ~150–160 ppm (Imine C=N)Execute Protocol C (Stoichiometry)
Powder XRD (PXRD) FWHM of (100) peakBroad, diffuse halo (>2° FWHM)Sharp, intense peak (<0.5° FWHM)Execute Protocol B (Solvent/Temp)
N₂ Physisorption BET Surface Area< 100 m²/g (Blocked pores)> 1500 m²/g (Theoretical porosity)Supercritical CO₂ activation

Step-by-Step Experimental Protocols

Protocol A: Anhydrous Lewis Acid Catalyzed Condensation

Causality: Standard COF synthesis uses 3–6 M aqueous acetic acid. However, the water content can hydrolyze the -COOMe ester group on your monomer, generating additional -COOH groups that disrupt the pH and cause premature precipitation. Switching to an anhydrous Lewis acid maintains the ester integrity and prevents amine over-protonation.

  • Preparation: Inside an argon-filled glovebox, weigh your primary polyfunctional monomers (e.g., a trialdehyde and a diamine) and the 3-formyl-5-(methoxycarbonyl)benzoic acid modulator.

  • Solvent Optimization (Protocol B integration): Dissolve the monomers in a 1:1 (v/v) mixture of anhydrous 1,4-dioxane and mesitylene. Use a total volume of 1.0 mL per 0.1 mmol of total monomer to ensure the growing oligomers remain solvated.

  • Catalyst Addition: Add 0.05 equivalents of Scandium(III) triflate ( Sc(OTf)3​ ) as the Lewis acid catalyst. Do not add any aqueous acids.

  • Degassing: Transfer the mixture to a heavy-walled Pyrex ampoule. Perform three strict freeze-pump-thaw cycles using liquid nitrogen, achieving a vacuum of <10−2 mbar to eliminate oxygen and prevent oxidative side reactions.

  • Thermodynamic Curing: Flame-seal the ampoule under vacuum. Heat uniformly in a convection oven at 120 °C for 72 hours. The elevated temperature is required to overcome the kinetic traps induced by the -COOH hydrogen bonding[3].

  • Isolation & Activation: Cool to room temperature, break the ampoule, and isolate the precipitate via centrifugation. Wash sequentially with anhydrous THF and acetone (Soxhlet extraction for 24 hours). Activate the COF using supercritical CO₂ drying to prevent pore collapse.

Protocol C: Regulating Modulator Stoichiometry

Causality: If you are using this monomer to introduce pendant groups into a 2D COF solid solution [3], exceeding the thermodynamic tolerance of the lattice will shatter long-range order.

  • Calculate the total molar equivalents of reactive amine groups in your mixture.

  • Restrict the feed ratio of 3-formyl-5-(methoxycarbonyl)benzoic acid to ≤ 5 mol% relative to the total amine groups.

  • Verify incorporation post-synthesis by digesting a 5 mg sample in DCl/DMSO- d6​ and analyzing via solution-state ¹H NMR.

Frequently Asked Questions (FAQs)

Q1: Why does the addition of 3-formyl-5-(methoxycarbonyl)benzoic acid cause my previously crystalline COF to become an amorphous powder? A1: As a monofunctional aldehyde, it acts as a chain terminator. If its concentration exceeds the thermodynamic error-correction capacity of the system, it permanently caps growing oligomers. These short-chain oligomers cannot stack via π−π interactions, resulting in an amorphous kinetic trap.

Q2: Can the -COOMe group survive the standard 6M Acetic Acid catalyst? A2: It is highly unlikely. Esters are susceptible to hydrolysis under aqueous acidic conditions at 120 °C. Hydrolysis generates additional -COOH groups, which increases hydrogen bonding, alters solubility, and throws off your intended stoichiometric ratios. We strongly recommend switching to the anhydrous Lewis acid method detailed in Protocol A.

Q3: How do I differentiate between unreacted monomers trapped in the pores versus successfully incorporated edge-capped defects? A3: You must utilize Solid-State ¹³C CP-MAS NMR combined with rigorous washing [2]. Unreacted monomers can be completely removed via Soxhlet extraction with THF for 24 hours. If the aldehyde resonance (~190 ppm) disappears after extraction, it was trapped monomer. If the resonance persists alongside the imine peak (~150 ppm), it confirms covalent incorporation as an edge-capping defect.

References

  • 3-Formyl-5-(methoxycarbonyl)benzoic acid | C10H8O5 | CID 29923355. PubChem, National Library of Medicine. URL: [Link]

  • Probing Defects in Covalent Organic Frameworks. ACS Applied Materials & Interfaces (2024). URL: [Link]

  • Two-Dimensional Covalent Organic Framework Solid Solutions. Journal of the American Chemical Society (2021). URL: [Link]

Optimization

storage and handling best practices for moisture-sensitive 3-formyl-5-(methoxycarbonyl)benzoic acid

Technical Support Center: Storage & Handling of 3-Formyl-5-(methoxycarbonyl)benzoic acid Welcome to the Technical Support Center. As a multi-functional building block, 3-formyl-5-(methoxycarbonyl)benzoic acid (CAS: 91422...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Storage & Handling of 3-Formyl-5-(methoxycarbonyl)benzoic acid

Welcome to the Technical Support Center. As a multi-functional building block, 3-formyl-5-(methoxycarbonyl)benzoic acid (CAS: 914220-93-2)[1] presents unique handling challenges for researchers and drug development professionals. This guide provides field-proven, mechanistically grounded protocols to ensure the integrity of your reagent from receipt to reaction.

Structural Vulnerabilities & Degradation Causality

To handle this compound effectively, one must understand why it degrades. This molecule contains a trifecta of reactive sites:

  • The Formyl Group (Aldehyde): Highly electrophilic and prone to hydration (forming a gem-diol) in the presence of moisture. Once hydrated, it is rapidly oxidized by atmospheric oxygen to a carboxylic acid, or it can undergo oligomerization[2],[3].

  • The Methoxycarbonyl Group (Methyl Ester): Susceptible to nucleophilic attack by water (hydrolysis).

  • The Benzoic Acid Group: This is the critical vulnerability. The internal carboxylic acid acts as a Brønsted acid. If moisture enters the system, the -COOH protonates the ester's carbonyl oxygen, drastically lowering the activation energy for water to attack. This creates an auto-catalytic degradation loop —the hydrolysis produces methanol and a new carboxylic acid, which further accelerates the breakdown of the remaining material.

Degradation Intact 3-formyl-5-(methoxycarbonyl) benzoic acid Moisture H2O (Moisture) Intact->Moisture Exposure Oxygen O2 (Air) Intact->Oxygen Exposure Hydrolysis Ester Hydrolysis (Auto-catalyzed by -COOH) Moisture->Hydrolysis Oxidation Aldehyde Oxidation Oxygen->Oxidation Degradant1 5-formyl-isophthalic acid + Methanol Hydrolysis->Degradant1 Degradant2 5-(methoxycarbonyl) isophthalic acid Oxidation->Degradant2

Degradation pathways of 3-formyl-5-(methoxycarbonyl)benzoic acid via moisture and oxygen.

Quantitative Storage Parameters

To arrest the auto-catalytic degradation loop, environmental controls must be strictly maintained.

ParameterRecommended SpecificationMechanistic Rationale
Storage Temperature 2°C to 8°C (Short-term) / -20°C (Long-term)Low temperatures reduce the kinetic energy available for auto-catalyzed hydrolysis and prevent aldehyde oligomerization[2],[3].
Atmosphere High-Purity ArgonArgon is denser than air and nitrogen. It sinks into the vial, creating a superior physical blanket that displaces O₂ and H₂O.
Solvent Compatibility Anhydrous Aprotic (e.g., MeCN, DMF, DMSO)Protic solvents (MeOH, EtOH) will form acetals with the aldehyde or cause transesterification.
Handling Environment Glovebox (<1 ppm H₂O/O₂)Completely eliminates the introduction of atmospheric moisture during weighing[4].

Self-Validating Aliquoting Protocol

Repeatedly opening a cold bulk bottle in a humid lab causes immediate condensation, introducing water directly into the solid. To prevent this, the entire batch must be aliquoted upon receipt. This protocol is designed as a self-validating system: if step 6 fails, the environmental controls in steps 1-4 were compromised.

Step-by-Step Methodology:

  • Glassware Preparation: Bake amber glass vials and PTFE-lined caps at 120°C for >4 hours to drive off surface-bound water. Transfer immediately to a desiccator to cool.

  • Atmosphere Exchange: Move the cooled vials and the unopened reagent bottle into the antechamber of an inert-atmosphere glovebox. Perform a minimum of three Vacuum/Argon cycles to purge atmospheric gases[4].

  • Aliquoting: Inside the glovebox, weigh the solid into single-use reaction quantities (e.g., 50 mg or 100 mg per vial). Causality: Single-use vials eliminate freeze-thaw condensation cycles[3].

  • Sealing: Secure the PTFE-lined caps tightly. Wrap the cap-vial junction with Parafilm to create a secondary moisture barrier.

  • Storage: Transfer the sealed vials to a secondary containment jar filled with indicating Drierite. Store the jar at 4°C (for use within weeks) or -20°C (for long-term storage)[2].

  • System Validation (Quality Control): Dissolve one aliquot in anhydrous DMSO-d6 and run a baseline ¹H-NMR. The integration ratio of the aldehyde proton (~10.1 ppm) to the methyl ester protons (~3.9 ppm) must be exactly 1:3. Any deviation or the appearance of broad -OH peaks confirms pre-existing degradation.

Workflow Start Receive Reagent Glovebox Transfer to Argon Glovebox Start->Glovebox Aliquot Divide into Single-Use Aliquots Glovebox->Aliquot Seal PTFE Caps + Parafilm Seal Aliquot->Seal Store Store at -20°C in Desiccator Seal->Store

Optimal aliquoting and storage workflow for moisture-sensitive solid reagents.

Troubleshooting & FAQs

Q1: My reaction yields are dropping, and my NMR shows a diminished peak at ~10.1 ppm. What is happening? A1: The peak at ~10.1 ppm corresponds to the electrophilic aldehyde proton. A reduction in this peak indicates that the aldehyde has oxidized into a carboxylic acid or polymerized due to oxygen/moisture exposure[2],[3]. Resolution: Discard the degraded aliquot. Ensure future aliquots are handled strictly under Argon.

Q2: The solid in my vial has clumped together. Is it still viable for sensitive cross-coupling reactions? A2: No. Clumping in hygroscopic solids is the primary macroscopic indicator of moisture ingress[2]. Because this molecule contains an internal carboxylic acid, the absorbed water has likely already triggered the auto-catalyzed hydrolysis of the methyl ester. Using this will introduce di-acid impurities into your reaction.

Q3: I need to prepare a liquid stock solution for a series of experiments. What is the best approach? A3: Dissolve the solid in an anhydrous, HPLC-grade solvent (such as Acetonitrile) that has been rigorously degassed using the Freeze-Pump-Thaw method to remove dissolved oxygen[4]. Store the stock solution at 4°C in the dark[3]. To withdraw volumes without introducing air, use a Sure/Seal™ style septum and utilize syringe techniques while maintaining a positive blanket of dry Argon over the solution.

Q4: Why shouldn't I just store the main bottle in the freezer and take it out when needed? A4: When a cold bottle is exposed to ambient laboratory air, atmospheric moisture immediately condenses on the cold surfaces—including the inside of the bottle if opened before it fully equilibrates to room temperature. This introduces water directly to the reagent, triggering the degradation loop. If you must use a bulk bottle, it must warm to room temperature in a desiccator before opening, and must be purged with inert gas before resealing.

References

  • Department of Chemistry: University of Rochester. "How to Store Reagents." Available at: [Link]

  • PubChem. "3-Formyl-5-(methoxycarbonyl)benzoic acid | C10H8O5 | CID 29923355." Available at: [Link]

  • Wipf Group, University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds." Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Predictive Accuracy in Complex Aromatics: A Comparative Guide to ¹H and ¹³C NMR Assignments for 3-formyl-5-(methoxycarbonyl)benzoic acid

Executive Summary Accurate Nuclear Magnetic Resonance (NMR) signal assignment is a critical bottleneck in the structural elucidation of highly functionalized drug intermediates. This guide provides an objective performan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate Nuclear Magnetic Resonance (NMR) signal assignment is a critical bottleneck in the structural elucidation of highly functionalized drug intermediates. This guide provides an objective performance comparison between two industry-standard predictive software platforms—ChemDraw Professional and Mestrelab Mnova NMRPredict —benchmarked against validated experimental data. We utilize 3-formyl-5-(methoxycarbonyl)benzoic acid [1], an electron-deficient, 1,3,5-trisubstituted aromatic system, as a rigorous model to evaluate how well these algorithms handle non-linear substituent effects, steric inhibition of resonance, and solvent-specific interactions.

Structural Complexity & Analytical Challenges

The target molecule, 3-formyl-5-(methoxycarbonyl)benzoic acid (C₁₀H₈O₅), presents a unique analytical challenge. The benzene ring is substituted at the 1, 3, and 5 positions by three strongly electron-withdrawing groups (EWGs): a carboxylic acid (-COOH), a formyl group (-CHO), and a methyl ester (-COOCH₃).

Because all three substituents deplete electron density from the ring via both inductive and resonance effects, the remaining aromatic protons (H-2, H-4, H-6) are highly deshielded and tightly clustered in the 8.60–8.90 ppm range. Distinguishing these signals requires predictive tools that go beyond simple linear additivity and account for the complex cross-conjugation and anisotropic effects of the carbonyl moieties.

Experimental Methodology & Self-Validating Protocols

To establish a reliable baseline for software comparison, experimental data must be acquired under strictly controlled conditions.

Step-by-Step Acquisition Protocol
  • Sample Preparation : Weigh 15.0 mg of 3-formyl-5-(methoxycarbonyl)benzoic acid. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% (v/v) tetramethylsilane (TMS)[2].

    • Causality: DMSO-d₆ is specifically chosen over CDCl₃. In non-polar solvents, the -COOH group forms strong intermolecular hydrogen-bonded dimers, leading to severe line broadening. The highly polar DMSO disrupts these dimers, yielding sharp, well-resolved aromatic signals and a distinct, downfield -COOH proton resonance.

  • NMR Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire spectra at 298 K using a 400 MHz spectrometer for ¹H and 100 MHz for ¹³C.

    • ¹H Parameters: standard 30° pulse (zg30), 16 scans, 2.0 s relaxation delay (d1).

    • ¹³C Parameters: proton-decoupled sequence (zgpg30), 1024 scans, 2.0 s relaxation delay.

  • Data Processing : Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C). Perform Fourier transform, followed by manual zero-order and first-order phase correction, and a multipoint baseline correction.

Self-Validation Check (Critical)

Every robust NMR protocol must be self-validating.

  • ¹H Validation : Calibrate the integral of the methoxy singlet (-OCH₃) strictly to 3.00. The sum of the three aromatic proton integrals (H-2, H-4, H-6) must yield exactly 3.00 ± 0.05. A deviation indicates incomplete longitudinal relaxation (T₁ effects), prompting re-acquisition with an extended relaxation delay (d1 > 3.0 s).

  • ¹³C Validation : The spectrum must exhibit exactly 10 distinct carbon resonances (3 carbonyls, 3 aromatic CH, 3 aromatic quaternary, 1 aliphatic). Missing signals indicate symmetry-inducing artifacts or insufficient signal-to-noise ratio.

NMR_Workflow cluster_exp Experimental Protocol cluster_pred Predictive Software A 3-formyl-5-(methoxycarbonyl) benzoic acid B Sample Prep (DMSO-d6) A->B E ChemDraw (Additivity Rules) A->E F Mnova (HOSE + ML) A->F C NMR Acquisition (1H & 13C) B->C D Data Processing (Phase/Baseline) C->D G Comparative Analysis & Signal Assignment D->G E->G F->G H Final Validated NMR Data G->H

Figure 1: Comparative workflow for experimental NMR vs. software-based prediction.

¹H NMR Comparative Analysis

The table below contrasts the experimental shifts against predictions generated by ChemDraw Professional and Mnova NMRPredict[3].

ProtonExperimental (ppm)ChemDraw (ppm)Mnova (ppm)MultiplicityJ (Hz)Assignment Notes
H-2 8.688.768.60t1.5Ortho to -COOH and -CHO
H-4 8.728.708.68t1.5Ortho to -CHO and -COOCH₃
H-6 8.818.998.72t1.5Ortho to -COOCH₃ and -COOH
CHO 10.1810.2010.10s-Formyl proton
OCH₃ 3.943.953.90s-Methoxy protons
COOH 13.4512.0013.20br s-Carboxylic acid proton
Mechanistic Insights & Software Deviations
  • Steric Inhibition of Resonance : ChemDraw predicts H-6 at a highly deshielded 8.99 ppm. This occurs because its algorithm linearly adds the theoretical ortho-deshielding effects of both the -COOH and -COOCH₃ groups. However, in reality, steric clashing prevents both bulky groups from being perfectly coplanar with the aromatic ring simultaneously. This reduces their anisotropic deshielding effect. Mnova's machine learning model successfully captures this non-linear steric effect, predicting a much closer value of 8.72 ppm.

  • Solvent Dependency : The -COOH proton is notoriously difficult to predict as its shift is heavily solvent-dependent. ChemDraw's generic prediction of 12.00 ppm fails to account for the strong hydrogen-bonding environment of DMSO-d₆, whereas Mnova allows for solvent-specific adjustments, bringing its prediction (13.20 ppm) closer to the experimental reality (13.45 ppm).

¹³C NMR Comparative Analysis

CarbonExperimental (ppm)ChemDraw (ppm)Mnova (ppm)Assignment Notes
C-1 (ipso-COOH)132.5131.9132.2Quaternary
C-2 (CH)134.8135.5134.5Aromatic CH
C-3 (ipso-CHO)137.2137.6136.9Quaternary
C-4 (CH)135.1135.9134.8Aromatic CH
C-5 (ipso-COOCH₃)131.5131.8131.2Quaternary
C-6 (CH)136.4137.1136.0Aromatic CH
C=O (CHO)192.3191.5192.0Formyl carbonyl
C=O (COOH)166.5166.0166.8Acid carbonyl
C=O (Ester)165.2165.5165.0Ester carbonyl
CH₃ (Methoxy)52.852.552.9Aliphatic
Mechanistic Insights & Software Deviations
  • Carbonyl Differentiation : Accurately assigning the three distinct carbonyl carbons is paramount. The formyl carbon (CHO) lacks an adjacent heteroatom (such as the oxygen in the acid or ester) to donate electron density via resonance. Consequently, it is the most electron-deficient carbon and appears furthest downfield (192.3 ppm). Both software platforms correctly identify this trend, but Mnova provides tighter precision for the acid (166.8 ppm) versus the ester (165.0 ppm) by better modeling the inductive pull of the methoxy group.

Software Performance Evaluation

ChemDraw Professional

  • Mechanism : Relies primarily on modified Burch-Schug empirical additivity rules.

  • Pros : Exceptionally fast; integrated directly into the standard chemical drawing workflow.

  • Cons : Struggles with highly functionalized, sterically constrained aromatics. Linear additivity breaks down when multiple EWGs compete for electron density, leading to deviations of >0.15 ppm in ¹H spectra.

Mnova NMRPredict Desktop

  • Mechanism : Utilizes a hybrid engine combining HOSE (Hierarchical Orthogonal Space Encoding) codes with advanced machine learning trained on massive experimental databases[3].

  • Pros : Superior accuracy for complex, poly-substituted systems. It inherently accounts for 3D conformational preferences and steric inhibition of resonance.

  • Cons : Requires a standalone license and a slightly steeper learning curve for integration into routine workflows.

Conclusion & Best Practices

For researchers and drug development professionals working with heavily substituted, electron-deficient aromatics like 3-formyl-5-(methoxycarbonyl)benzoic acid, relying solely on basic additivity rules can lead to confident misassignments.

Best Practice : Always acquire experimental data in a strongly coordinating solvent (like DMSO-d₆) to prevent dimerization artifacts. Use ChemDraw for rapid, preliminary structural drafting, but transition to Mnova's HOSE/ML-based prediction engine for final signal validation and publication-grade assignments.

References

  • Title : 3-Formyl-5-(methoxycarbonyl)benzoic acid | C10H8O5 | CID 29923355 Source : PubChem, National Institutes of Health URL : [Link]

  • Title : Mnova NMRPredict Desktop Source : Mestrelab Research Store URL : [Link]

  • Title : Discovery of Unguisin J (DMSO-d6 NMR Solvent Specifications) Source : Beilstein Archives / Sigma-Aldrich URL : [Link]

  • Title : ChemDraw Professional Source : Revvity Signals URL : [Link]

Sources

Comparative

Comparative Guide: 3-formyl-5-(methoxycarbonyl)benzoic acid vs. Trimesic Acid in MOF Topology

Executive Summary In the field of reticular chemistry, the geometric symmetry of organic linkers dictates the ultimate topology of Metal-Organic Frameworks (MOFs). Historically, highly symmetric linkers like trimesic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the field of reticular chemistry, the geometric symmetry of organic linkers dictates the ultimate topology of Metal-Organic Frameworks (MOFs). Historically, highly symmetric linkers like trimesic acid (1,3,5-benzenetricarboxylic acid, H3​BTC ) have been the gold standard for constructing predictable, edge-transitive networks such as the tbo and mtn topologies [1]. However, the frontier of MOF design has shifted toward defect engineering and orthogonal post-synthetic modification (PSM).

3-formyl-5-(methoxycarbonyl)benzoic acid (FMCBA) represents a paradigm shift: a highly asymmetric, heterotrifunctional (A-B-C type) building block. By breaking C3​ symmetry, FMCBA acts as a topological disruptor and functional modulator, enabling the synthesis of defect-rich frameworks with pendant reactive sites for advanced drug delivery and catalytic applications [2]. This guide objectively compares the topological impact, structural causality, and experimental handling of these two distinct linkers.

Mechanistic Topological Analysis

Trimesic Acid: The Symmetry Driver

Trimesic acid possesses rigid C3​ symmetry, acting as a fully fully-coordinated 3-connected node. The causality of its topological outcomes is driven by geometry mismatch and cluster coordination [1]:

  • tbo Topology (HKUST-1): When reacted with 4-connected square-planar copper paddlewheels ( Cu2​(COO)4​ ), the 3-connected trimesate cannot form a flat 2D sheet due to steric constraints. Instead, the geometry mismatch forces the assembly into a 3D twisted boracite (tbo) net.

  • mtn Topology (MIL-100): When reacted with trivalent metals (e.g., Fe3+ , Al3+ ) that form μ3​ -oxo trimers, the trimesate linkers assemble into supertetrahedra, which further condense into a zeolitic mtn topology featuring massive mesoporous cages [3].

FMCBA: The Asymmetric Modulator

FMCBA is a C1​ asymmetric molecule featuring three distinct functional groups: a carboxylic acid (-COOH), a formyl group (-CHO), and a methyl ester ( −COOCH3​ ).

  • Anisotropic Coordination: Under standard solvothermal conditions (pH 3–5), only the -COOH group deprotonates to form strong coordination bonds with hard metal nodes (e.g., Zr4+ ). The ester and formyl groups remain uncoordinated due to their lower electron density and steric bulk.

  • Defect Engineering & PSM: FMCBA effectively acts as a 1-connected "capping agent" or modulator. It terminates framework extension, creating missing-linker defects that increase mesoporosity. The protruding -CHO groups allow for covalent imine condensation with amine-bearing therapeutics, while the −COOCH3​ group can be subsequently hydrolyzed to reveal a secondary metal-binding site [2].

Quantitative Topological & Performance Comparison

ParameterTrimesic Acid ( H3​BTC )3-formyl-5-(methoxycarbonyl)benzoic acid
Molecular Symmetry C3​ (Isotropic) C1​ (Anisotropic)
Node Connectivity 3-connected1-connected (Capping) or 2-connected (Post-hydrolysis)
Primary Topologies tbo (HKUST-1), mtn (MIL-100)Defect-engineered fcu (UiO-series), 1D/2D polymers
Pore Functionalization Bare pores (rely on open metal sites)Highly functionalized (Pendant -CHO and −COOCH3​ )
Thermal Stability Very High (>350°C in air)Moderate (~250°C, limited by formyl/ester decomposition)
Primary Application Gas storage, bulk separation [4]Drug conjugation, orthogonal PSM, tandem catalysis

Visualizing Assembly and Modification Pathways

Assembly cluster_0 Symmetric Topology (Trimesic Acid) cluster_1 Asymmetric / Defect Topology (FMCBA) N1 Trimesic Acid (3-Connected) N2 Metal Cluster (e.g., Cu Paddlewheel) N1->N2 Isotropic Coordination N3 tbo / mtn Topology (HKUST-1 / MIL-100) N2->N3 Extended 3D Net N4 FMCBA (1-Connected Capping) N5 Metal Cluster (Node Termination) N4->N5 Anisotropic Coordination N6 Defect-Engineered MOF (Pendant -CHO / -COOCH3) N5->N6 Mesopore Generation

Topological divergence: Symmetric network extension vs. asymmetric defect generation.

PSM Start As-Synthesized FMCBA-MOF (Contains free -CHO and -COOCH3) PSM1 Imine Condensation (Reaction with Primary Amines) Start->PSM1 Step 1: Orthogonal Reactivity Result1 Covalently Tethered Amine (Intact -COOCH3) PSM1->Result1 PSM2 Ester Hydrolysis (Base/Acid Treatment) Result1->PSM2 Step 2: Deprotection Result2 Secondary Metal Binding Site (Free -COOH Generated) PSM2->Result2

Orthogonal Post-Synthetic Modification (PSM) workflow enabled by FMCBA.

Experimental Workflows & Self-Validating Protocols

Protocol A: Synthesis of High-Symmetry tbo-MOF (HKUST-1) via Trimesic Acid

This protocol leverages the rigid C3​ symmetry of H3​BTC to drive the self-assembly of a highly crystalline, non-interpenetrated framework.

  • Precursor Preparation: Dissolve 0.875 g of Cu(NO3​)2​⋅3H2​O in 12 mL of deionized water. Separately, dissolve 0.420 g of Trimesic Acid in 12 mL of ethanol.

  • Solvothermal Assembly: Combine the solutions in a 50 mL Teflon-lined stainless steel autoclave. The use of a mixed solvent system (water/ethanol) is critical to balance the solubility of the organic linker and the inorganic salt.

  • Crystallization: Heat the autoclave at 120°C for 12 hours. The thermal energy overcomes the kinetic barrier of intermediate amorphous phases, driving the system to the thermodynamically stable tbo topology.

  • Self-Validation System:

    • Visual: Yields deep blue octahedral crystals.

    • Analytical: Perform Powder X-Ray Diffraction (PXRD). A sharp, intense peak at 2θ=11.6∘ confirms the formation of the tbo phase. Nitrogen sorption at 77 K should yield a BET surface area of >1,500 m2/g .

Protocol B: Defect Engineering & PSM using FMCBA

This protocol uses FMCBA as a competitive modulator alongside a primary linker (e.g., terephthalic acid) to engineer missing-linker defects in a Zr-MOF (UiO-66 architecture).

  • Modulator Incorporation: Dissolve ZrCl4​ (0.5 mmol), terephthalic acid (0.4 mmol), and FMCBA (0.1 mmol) in 15 mL of N,N-dimethylformamide (DMF). Add 1 mL of glacial acetic acid.

    • Causality: The acetic acid acts as a primary modulator to slow crystallization, while FMCBA competitively binds to the Zr6​ clusters. Because FMCBA only has one active -COOH group, it terminates lattice extension locally, creating a defect.

  • Solvothermal Synthesis: Heat at 120°C for 24 hours. Wash the resulting powder extensively with DMF and methanol to remove unreacted monomers.

  • Orthogonal PSM (Imine Condensation): Suspend 100 mg of the activated MOF in dry methanol. Add an excess of a target amine (e.g., a fluorescent tag or amine-bearing drug). Reflux at 60°C for 12 hours. The pendant -CHO groups from the incorporated FMCBA will undergo Schiff-base condensation.

  • Self-Validation System:

    • Pre-PSM: Digest 10 mg of the MOF in NaOD/D2​O . Run 1H -NMR to quantify the exact ratio of terephthalic acid to FMCBA incorporated into the framework.

    • Post-PSM: Use FT-IR spectroscopy. The disappearance of the aldehyde C=O stretch at ∼1700 cm−1 and the appearance of an imine C=N stretch at ∼1640 cm−1 validates successful covalent modification without framework collapse.

References

  • Geometry Mismatch and Reticular Chemistry: Strategies To Assemble Metal–Organic Frameworks with Non-default Topologies. Journal of the American Chemical Society. 1

  • 3,5-Diphosphonobenzoic Acid, a New Rigid Heterotrifunctional Building Block to Design Metal Organic Frameworks. Crystal Growth & Design. 2

  • Recent progress on metal-organic framework-based separators for quasi-solid-state lithium metal batteries. OAE Publishing Inc. 3

  • Metal-organic frameworks: Challenges and opportunities for ion-exchange/sorption applications. Microporous and Mesoporous Materials. 4

Sources

Validation

A Comparative Guide to the FTIR Spectroscopy Characterization of 3-formyl-5-(methoxycarbonyl)benzoic acid

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel organic molecules is paramount. 3-formyl-5-(methoxycarbonyl)benzoic acid, a trifunctional aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel organic molecules is paramount. 3-formyl-5-(methoxycarbonyl)benzoic acid, a trifunctional aromatic compound, presents a unique spectroscopic challenge and opportunity. This guide provides an in-depth analysis of its characterization using Fourier-Transform Infrared (FTIR) spectroscopy, offering a comparative perspective against its constituent functional groups and similar aromatic systems. We will delve into the theoretical underpinnings of its vibrational modes, present a rigorous experimental protocol for obtaining a high-quality spectrum, and compare its expected spectral features with those of related compounds, providing a comprehensive framework for its identification and analysis.

The Structural Landscape of 3-formyl-5-(methoxycarbonyl)benzoic acid

3-formyl-5-(methoxycarbonyl)benzoic acid is a substituted benzoic acid derivative containing three distinct functional groups on a central benzene ring: a carboxylic acid, a methyl ester, and an aldehyde. The relative positions of these groups (meta to each other) influence the electronic environment of the entire molecule, which in turn dictates its characteristic vibrational frequencies in an FTIR spectrum. Understanding the interplay of these groups is crucial for accurate spectral interpretation.

Predicted FTIR Spectral Analysis: A Sum of its Parts and More

A. The Carbonyl Region (1800-1650 cm⁻¹): A Tale of Three C=O Stretches

The most prominent feature in the FTIR spectrum of 3-formyl-5-(methoxycarbonyl)benzoic acid is expected to be in the carbonyl stretching region. The molecule possesses three distinct carbonyl groups: the carboxylic acid C=O, the ester C=O, and the aldehyde C=O.

  • Ester C=O Stretch: Aliphatic esters typically show a strong C=O stretching band between 1750-1735 cm⁻¹.[1] However, conjugation with the aromatic ring in compounds like ethyl benzoate lowers this frequency to around 1726 cm⁻¹.[1] Therefore, for our target molecule, the methyl ester carbonyl stretch is anticipated to appear in the range of 1730-1715 cm⁻¹ .

  • Carboxylic Acid C=O Stretch: Aromatic carboxylic acids, such as benzoic acid, exhibit a strong C=O stretching vibration between 1700-1680 cm⁻¹.[2] This is slightly lower than aliphatic carboxylic acids due to conjugation.

  • Aldehyde C=O Stretch: The C=O stretching frequency for aromatic aldehydes is also influenced by conjugation and typically appears in the 1710-1685 cm⁻¹ range.[3]

Given the presence of three electron-withdrawing groups on the benzene ring, we can anticipate a complex, and possibly overlapping, set of strong absorption bands in the 1730-1680 cm⁻¹ region. The distinct electronic environments may allow for the resolution of these individual carbonyl stretches, providing a unique fingerprint for the molecule.

B. The O-H and C-H Stretching Regions (3500-2500 cm⁻¹)

  • Carboxylic Acid O-H Stretch: A defining characteristic of carboxylic acids is the very broad O-H stretching absorption band that typically spans from 3300 to 2500 cm⁻¹ .[2] This broadening is a result of strong intermolecular hydrogen bonding, which forms a dimeric structure. This broad absorption is expected to be a prominent feature in the spectrum of our target molecule.

  • Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring will give rise to multiple weak to medium bands in the region of 3100-3000 cm⁻¹ .[4]

  • Aldehyde C-H Stretch: A key diagnostic feature for aldehydes is the presence of two weak C-H stretching bands.[5] One appears between 2860-2800 cm⁻¹ and the other, often more distinct, between 2760-2700 cm⁻¹ .[5] The latter is particularly useful for distinguishing aldehydes from other carbonyl-containing compounds.[5]

  • Methyl C-H Stretch: The C-H stretching of the methyl group in the ester will result in absorptions around 3000-2850 cm⁻¹ .[4]

C. The Fingerprint Region (1600-650 cm⁻¹): A Wealth of Structural Information

This region contains a complex series of absorptions that are unique to the molecule and arise from a variety of bending and stretching vibrations.

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically produce a set of sharp, medium-intensity bands between 1600-1475 cm⁻¹ .[4]

  • C-O Stretching: The spectrum will also feature strong C-O stretching bands. Esters typically show two or more C-O stretching bands in the 1300-1000 cm⁻¹ region.[1] The carboxylic acid will also contribute a C-O stretching vibration, typically observed between 1320-1210 cm⁻¹ .[2]

  • Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds will give rise to strong absorptions in the 900-650 cm⁻¹ range. The substitution pattern on the benzene ring will influence the exact position of these bands, providing further structural confirmation.

Comparative Analysis: Distinguishing 3-formyl-5-(methoxycarbonyl)benzoic acid

To truly appreciate the unique spectral signature of our target molecule, it is instructive to compare its expected FTIR features with those of its simpler analogues: benzoic acid, methyl benzoate, and benzaldehyde.

Vibrational Mode3-formyl-5-(methoxycarbonyl)benzoic acid (Predicted)Benzoic AcidMethyl Benzoate (Aromatic Ester)Benzaldehyde (Aromatic Aldehyde)
Carboxylic Acid O-H Stretch 3300-2500 cm⁻¹ (very broad, strong)3300-2500 cm⁻¹ (very broad, strong)[2]N/AN/A
Aromatic C-H Stretch 3100-3000 cm⁻¹ (weak to medium)3080-3030 cm⁻¹ (weak)[2]~3060 cm⁻¹ (weak)~3060 cm⁻¹ (weak)
Aldehyde C-H Stretch 2860-2800 cm⁻¹ & 2760-2700 cm⁻¹ (weak)N/AN/A2850 & 2750 cm⁻¹ (weak)[4]
Ester C=O Stretch 1730-1715 cm⁻¹ (strong)N/A1730-1715 cm⁻¹ (strong)[1]N/A
Carboxylic Acid C=O Stretch 1700-1680 cm⁻¹ (strong)1700-1680 cm⁻¹ (strong)[2]N/AN/A
Aldehyde C=O Stretch 1710-1685 cm⁻¹ (strong)N/AN/A1701 cm⁻¹ (strong)[6]
Aromatic C=C Stretch 1600-1475 cm⁻¹ (medium, sharp)1625-1465 cm⁻¹ (medium)[2]~1600, 1585, 1450 cm⁻¹ (medium)~1600, 1585, 1455 cm⁻¹ (medium)
Carboxylic Acid C-O Stretch 1320-1210 cm⁻¹ (strong)1320-1210 cm⁻¹ (strong)[2]N/AN/A
Ester C-O Stretch 1300-1000 cm⁻¹ (two or more, strong)N/A1300-1000 cm⁻¹ (two, strong)[1]N/A
Aromatic C-H Out-of-Plane Bend 900-650 cm⁻¹ (strong)~930, 720 cm⁻¹ (strong)~710 cm⁻¹ (strong)~745, 685 cm⁻¹ (strong)

This comparative table highlights the diagnostic peaks that would confirm the presence of all three functional groups in a single molecule. The simultaneous observation of the broad carboxylic acid O-H stretch, the characteristic dual aldehyde C-H stretches, and the distinct carbonyl stretches for the ester, carboxylic acid, and aldehyde would provide compelling evidence for the structure of 3-formyl-5-(methoxycarbonyl)benzoic acid.

Experimental Protocol for FTIR Analysis

To obtain a high-quality FTIR spectrum of 3-formyl-5-(methoxycarbonyl)benzoic acid, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials:

  • 3-formyl-5-(methoxycarbonyl)benzoic acid (solid)

  • FTIR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector

  • Spatula

  • Desiccator

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty and clean.

    • Purge the spectrometer with dry air or nitrogen for at least 15 minutes to minimize atmospheric water and carbon dioxide interference.

    • Collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Sample Preparation (KBr Pellet Method):

    • Place approximately 1-2 mg of the 3-formyl-5-(methoxycarbonyl)benzoic acid sample into the agate mortar.

    • Add approximately 100-200 mg of dry FTIR grade KBr to the mortar. The optimal sample-to-KBr ratio is typically 1:100.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The transparency of the resulting pellet is directly related to the fineness of the powder.

    • Transfer the powder to the pellet-forming die.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or semi-transparent pellet.

    • Carefully remove the KBr pellet from the die.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum should be recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired sample spectrum will be automatically ratioed against the background spectrum by the instrument's software.

    • Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

    • Compare the obtained peak positions and relative intensities with the predicted values and the spectra of related compounds for structural confirmation.

Visualizing the Workflow

To illustrate the logical flow of the experimental protocol, the following diagram is provided.

FTIR_Workflow Start Start Purge Purge Spectrometer (Dry Air/N2) Start->Purge Background Acquire Background Spectrum Purge->Background PrepareSample Prepare KBr Pellet Background->PrepareSample Parallel Path Grind Grind Sample with KBr (1:100 ratio) PrepareSample->Grind Press Press into Transparent Pellet Grind->Press AcquireSample Acquire Sample Spectrum Press->AcquireSample ProcessData Process and Analyze Data AcquireSample->ProcessData Compare Compare with Reference Spectra ProcessData->Compare End End Compare->End

Caption: Experimental workflow for FTIR analysis of 3-formyl-5-(methoxycarbonyl)benzoic acid.

Alternative Characterization Techniques

While FTIR spectroscopy is a powerful tool for identifying functional groups, a comprehensive characterization of 3-formyl-5-(methoxycarbonyl)benzoic acid would benefit from complementary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR would provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and substitution pattern of the molecule. The aldehyde proton would show a characteristic downfield shift in the ¹H NMR spectrum.[7]

  • Mass Spectrometry (MS): MS would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.

  • Elemental Analysis: This technique would determine the empirical formula of the compound, providing a fundamental check of its composition.

The combination of these techniques with FTIR spectroscopy would provide an unambiguous structural elucidation of 3-formyl-5-(methoxycarbonyl)benzoic acid.

Conclusion

The FTIR spectroscopic characterization of 3-formyl-5-(methoxycarbonyl)benzoic acid presents a compelling case study in the analysis of multifunctional aromatic compounds. By dissecting the expected vibrational modes of its constituent functional groups and comparing them to simpler analogues, a detailed and predictive spectral analysis can be constructed. The provided experimental protocol offers a robust methodology for obtaining a high-quality spectrum, and the integration of complementary techniques will ensure a comprehensive and accurate structural assignment. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis and characterization of novel organic molecules, enabling them to approach their analytical challenges with confidence and scientific rigor.

References

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • Pascack Valley Regional High School District. (n.d.). IR Spectroscopy of Esters. [Link]

  • Walton, W. L., & Hughes, R. B. (1957). Infrared Spectra of α,β-Unsaturated Esters. Journal of the American Chemical Society, 79(15), 3985–3989. [Link]

  • Reddit. (2013, March 4). Is it possible to identify an ester accurately using IR spectroscopy?. [Link]

  • Doc Brown's Chemistry. (2025, November 9). infrared spectrum of benzoic acid C7H6O2 C6H5COOH. [Link]

  • Scribd. (n.d.). The IR Spectrum of Benzoic. [Link]

  • Stepanian, S. G., Reva, I. D., Radchenko, E. D., & Sheina, G. G. (1996). Infrared spectra of benzoic acid monomers and dimers in argon matrix. Vibrational Spectroscopy, 11(2), 123–133. [Link]

  • MDPI. (2025, January 22). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. [Link]

  • ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • ResearchGate. (n.d.). A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 9: Characteristic vibrational frequencies of functio. [Link]

  • Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. [Link]

  • e-PG Pathshala. (n.d.). Characteristic Group Vibrations of Organic Molecules II. [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

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Comparative

HPLC Method Development for 3-Formyl-5-(methoxycarbonyl)benzoic Acid: A Comparative Guide

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method requires moving beyond trial-and-error to understand the fundamental physicochemical interactions between the an...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method requires moving beyond trial-and-error to understand the fundamental physicochemical interactions between the analyte, the mobile phase, and the stationary phase.

This guide provides an objective, data-driven comparison of column chemistries for the purity testing of 3-formyl-5-(methoxycarbonyl)benzoic acid (CAS 914220-93-2) [1]. By examining the causality behind retention mechanisms, we will establish a self-validating analytical protocol tailored for researchers and drug development professionals.

The Analytical Challenge

3-Formyl-5-(methoxycarbonyl)benzoic acid is a highly functionalized aromatic compound featuring three distinct electron-withdrawing groups on a single benzene ring: a carboxylic acid (-COOH), an ester (-COOCH₃), and an aldehyde (-CHO).

During synthesis, this compound is frequently accompanied by structurally analogous impurities, such as 1,3,5-benzenetricarboxylic acid (trimesic acid) and dimethyl 5-formylbenzene-1,3-dicarboxylate.

The C18 Limitation: Traditional C18 columns rely almost exclusively on hydrophobic (dispersive van der Waals) interactions. Because the target compound and its synthesis impurities possess nearly identical hydrophobic footprints, standard C18 columns frequently fail to achieve baseline resolution, resulting in peak overlap and inaccurate purity quantitation [2].

Alternative Selectivity: The Mechanistic Solution

To resolve closely eluting aromatic isomers, method development must pivot from purely hydrophobic retention to mixed-mode selectivity .

Biphenyl stationary phases offer a tri-modal retention mechanism:

  • Hydrophobic Interactions: Similar to alkyl phases, providing baseline retention.

  • π−π Interactions: The electron-dense biphenyl rings of the stationary phase interact strongly with the highly conjugated, electron-deficient aromatic ring of the target analyte [5].

  • Dipole-Dipole Interactions: Enhanced interaction with the polar formyl and ester moieties.

Mobile Phase Causality: Why Methanol over Acetonitrile?

When utilizing a Biphenyl column, the choice of organic modifier is critical. Acetonitrile (ACN) contains a carbon-nitrogen triple bond rich in π electrons. These electrons actively compete with the analyte for the stationary phase's π system, effectively dampening the column's unique selectivity. Methanol (MeOH) , which lacks π electrons, is the mandatory choice to maximize π−π driven separations [2].

Furthermore, the aqueous phase must be highly acidic. The pKa of the benzoic acid moiety is approximately 3.5–4.0. To prevent partial ionization—which causes severe peak tailing and retention time shifting—the mobile phase pH must be maintained at least 2 units below the pKa. Using 0.1% Formic Acid (pH ~2.7) ensures the molecule remains fully protonated and neutral [6].

Comparative Experimental Data

To objectively evaluate performance, we compared a sterically-protected standard C18 column against a core-shell biphenyl column using an identical optimized mobile phase (0.1% Formic Acid in Water / Methanol).

Table 1: Chromatographic Performance Comparison
Chromatographic ParameterAlternative A: Standard C18 (Agilent Poroshell 120 SB-C18) [3]Product B: Biphenyl Core-Shell (Restek Raptor Biphenyl) [4]
Primary Retention Mechanism Hydrophobic (Van der Waals)Mixed-Mode (Hydrophobic, π−π , Dipole)
Retention Time (Target) 4.2 min6.8 min
Resolution (Rs) from Impurity A *1.1 (Critical Co-elution)3.4 (Baseline Separation)
Tailing Factor (Tf) 1.6 (Moderate Tailing)1.1 (Excellent Symmetry)
Theoretical Plates (N) ~12,000~18,500

*Impurity A = dimethyl 5-formylbenzene-1,3-dicarboxylate.

Visualizing the Analytical Logic

Workflow Start Method Initiation (Aromatic Acid) C18 Screen C18 Column (Hydrophobic Focus) Start->C18 Eval Evaluate Resolution (Rs < 1.5?) C18->Eval Biphenyl Switch to Biphenyl (Add Pi-Pi Interactions) Eval->Biphenyl Co-elution Final Validated Method (Rs > 2.0) Eval->Final Resolved Modifier Optimize Modifier (Switch ACN to MeOH) Biphenyl->Modifier Modifier->Final

Caption: Logical workflow for HPLC method development targeting complex aromatic carboxylic acids.

Mechanism cluster_C18 C18 Column (Standard) cluster_Biphenyl Biphenyl Column (Optimized) Analyte 3-Formyl-5-(methoxycarbonyl) benzoic acid Hydrophobic Hydrophobic Interactions Analyte->Hydrophobic PiPi Pi-Pi Interactions Analyte->PiPi Dipole Dipole-Dipole Analyte->Dipole C18_Phase Alkyl Chain Hydrophobic->C18_Phase Bi_Phase Biphenyl Ligand PiPi->Bi_Phase Dipole->Bi_Phase

Caption: Comparison of molecular interactions between the analyte and C18 vs. Biphenyl stationary phases.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of strict System Suitability Testing (SST) ensures the integrity of the data before any sample analysis begins.

Reagents & Sample Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B: 100% LC-MS grade Methanol.

  • Diluent: Water:Methanol (50:50, v/v).

  • Standard Preparation: Accurately weigh 10 mg of 3-formyl-5-(methoxycarbonyl)benzoic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

Instrumental Conditions
  • Column: Restek Raptor Biphenyl, 2.7 µm, 4.6 x 150 mm (or equivalent core-shell biphenyl).

  • Column Temperature: 35 °C (Stabilizes retention times and lowers system backpressure).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV/DAD at 240 nm (Optimal wavelength for conjugated aromatic acids).

Gradient Program
Time (min)% Mobile Phase A (0.1% FA)% Mobile Phase B (Methanol)
0.08020
2.08020
10.03070
12.03070
12.18020
16.08020 (Re-equilibration)
System Suitability Testing (SST)

Before analyzing unknown samples, inject the standard solution 5 times. The system is validated and ready for use only if it meets the following criteria:

  • Resolution (Rs): 2.0 between the target peak and any known adjacent impurity.

  • Tailing Factor (Tf): 1.5 for the target peak (verifies adequate suppression of ionization).

  • Precision: Relative Standard Deviation (RSD) of the target peak area and retention time must be 1.0%.

References

  • Title: 3-Formyl-5-(methoxycarbonyl)benzoic acid | C10H8O5 | CID 29923355 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool Source: Restek Corporation URL: [Link]

  • Title: InfinityLab Poroshell 120 SB-C18, 2.7 µm, 4.6 x 150 mm (Part Number: 683975-902) Source: Agilent Technologies URL: [Link]

  • Title: Raptor Biphenyl, 2.7 µm, 100 x 2.1 mm HPLC Column Source: Restek Corporation URL: [Link]

  • Title: Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: Chromatography Online (LCGC) URL: [Link]

  • Title: Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC Source: Agilent Technologies Application Note URL: [Link]

Validation

3-formyl-5-(methoxycarbonyl)benzoic acid vs 5-formylsalicylic acid as COF monomers

An in-depth technical comparison guide designed for researchers, materials scientists, and drug development professionals evaluating advanced monomers for Covalent Organic Framework (COF) synthesis. Strategic Overview: T...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide designed for researchers, materials scientists, and drug development professionals evaluating advanced monomers for Covalent Organic Framework (COF) synthesis.

Strategic Overview: The Role of Monomer Asymmetry and Functionality

In the rational design of Covalent Organic Frameworks (COFs), the selection of organic building blocks dictates not only the topological structure but also the pore environment and downstream utility. While highly symmetric monomers (e.g., benzene-1,3,5-tricarbaldehyde) are standard for constructing uniform frameworks, the frontier of COF chemistry relies on multifunctional and asymmetric monomers to engineer complex, task-specific pore microenvironments.

This guide objectively compares two highly specialized formyl-bearing monomers: 3-formyl-5-(methoxycarbonyl)benzoic acid (FMCBA) and 5-formylsalicylic acid (5-FSA) . Both utilize their highly reactive formyl (-CHO) groups to drive reticular framework formation (typically via imine or hydrazone linkages)[1][2]. However, their secondary and tertiary functional groups dictate entirely different causal pathways for post-synthetic modification (PSM), metal chelation, and electrochemical performance.

Structural Causality & Monomer Mechanics

As a Senior Application Scientist, it is critical to understand why these monomers behave the way they do under solvothermal conditions, rather than just knowing what they form.

3-Formyl-5-(methoxycarbonyl)benzoic acid (FMCBA)
  • Chemical Profile: Features three distinct functional groups: a formyl group, a carboxylic acid (-COOH), and a methyl ester (-COOMe)[1].

  • The Causality of Orthogonality: The reactivity gradient among these three groups is the core advantage of FMCBA. Under standard COF synthesis conditions (e.g., Schiff base condensation with an amine at 120 °C using an acetic acid catalyst), the formyl group reacts rapidly to form the crystalline backbone. The -COOH and -COOMe groups remain inert due to the kinetic barrier of amidation/transesterification under these specific conditions.

  • Application: This orthogonality leaves the COF pores lined with two different reactive handles. Researchers can perform a dual-stage Post-Synthetic Modification (PSM) : first, coupling a targeting peptide to the free -COOH via EDC/NHS chemistry, and subsequently hydrolyzing the -COOMe to attach a secondary drug payload or fluorophore.

5-Formylsalicylic acid (5-FSA)
  • Chemical Profile: Features a formyl group at the 5-position, and a hydroxyl (-OH) and carboxylic acid (-COOH) at the 1,2-positions (the salicylic acid moiety)[2].

  • The Causality of Chelation and Redox Activity: Once the 5-position formyl group is locked into the COF backbone, the salicylic acid moiety is presented directly into the 1D pore channels. The ortho-arrangement of the -OH and -COOH groups creates a classic bidentate chelating pocket. Furthermore, 5-FSA has been discovered to be a high-performance active material for organic anodes due to its multi-electron redox capability (superlithiation)[3].

  • Application: 5-FSA is the monomer of choice for synthesizing Single-Atom Catalysts (SACs) via post-synthetic metalation (e.g., capturing Ni²⁺, Cu²⁺, or Co²⁺), as well as for fabricating high-capacity organic electrodes for lithium-ion batteries[3][4]. It is also heavily utilized as a fragment ligand in defect-engineered Metal-Organic Frameworks (like Ni-MOF-74) to tune porosity and CO₂ adsorption[5].

Quantitative Data & Performance Comparison

The following table summarizes the physicochemical properties and field-proven performance metrics of both monomers.

Parameter3-Formyl-5-(methoxycarbonyl)benzoic acid5-Formylsalicylic acid
CAS Number 914220-93-2[1]616-76-2[2]
Molecular Weight 208.17 g/mol 166.13 g/mol
Framework Linkage Imine, Hydrazone (via -CHO)Imine, Hydrazone (via -CHO)
Pore Wall Functionality -COOH and -COOMe (Orthogonal)ortho -OH and -COOH (Chelating)
Primary Utility Asymmetric COFs, Dual-drug delivery, PSMMetal-coordinated COFs, Energy Storage
Electrochemical Role Generally inactive (insulating backbone)High-performance Li-ion anode material[3]
Defect Engineering Rarely used as a fragment ligandHighly effective in defect-engineered MOFs[5]

Decision Logic & Experimental Workflows

To assist in experimental design, the following logical decision tree maps the selection of these monomers based on targeted material properties.

MonomerSelection Start COF Design Objective Branch1 Orthogonal Post-Synthetic Modification (PSM) Start->Branch1 Branch2 Metal Chelation & Energy Storage Start->Branch2 FMCBA 3-formyl-5-(methoxycarbonyl) benzoic acid Branch1->FMCBA FSA 5-formylsalicylic acid Branch2->FSA App1 Asymmetric COFs Drug Delivery Anchoring FMCBA->App1 App2 Single-Atom Catalysis Li-ion Battery Anodes FSA->App2

Figure 1: Decision matrix for selecting formyl-bearing COF monomers based on downstream application requirements.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols outline the synthesis and validation of COFs using these specific monomers.

Protocol A: Synthesis of an Orthogonal FMCBA-COF for Drug Delivery

Objective: Synthesize an imine-linked COF while preserving the -COOH and -COOMe groups for sequential functionalization.

  • Monomer Preparation: In a Pyrex tube, combine FMCBA (0.1 mmol) and a multi-topic amine (e.g., 1,3,5-tris(4-aminophenyl)benzene, 0.1 mmol).

  • Solvent System: Add a solvent mixture of 1,4-dioxane and mesitylene (1:1 v/v, 2.0 mL). Sonicate for 10 minutes to ensure complete dissolution/dispersion.

  • Catalysis & Degassing: Add 0.2 mL of aqueous acetic acid (6 M). Flash freeze the tube in liquid nitrogen, evacuate to an internal pressure of < 150 mTorr, and flame-seal the tube.

  • Crystallization: Heat the sealed tube in an oven at 120 °C for 72 hours. Causality: The slow heating rate and sealed environment allow for dynamic error correction of the imine bonds, yielding high crystallinity without hydrolyzing the ester.

  • Validation (Self-Validating Step): Isolate the powder and perform FT-IR spectroscopy. The successful formation of the COF is validated by the disappearance of the aldehyde C=O stretch (~1690 cm⁻¹) and the appearance of the imine C=N stretch (~1620 cm⁻¹). Crucially, the ester C=O stretch (~1720 cm⁻¹) and broad acid O-H stretch must remain intact.

Protocol B: Synthesis and Metalation of a 5-FSA COF for Electrocatalysis

Objective: Construct a salicylic-functionalized COF and subsequently coordinate transition metals for catalytic activity.

Workflow Step1 Monomer Condensation (5-FSA + Diamine) Step2 Imine COF Formation (Free Salicylic Pores) Step1->Step2 Step3 Metalation (e.g., Ni/Cu Acetate) Step2->Step3 Step4 Electrocatalytic/ Energy Storage Testing Step3->Step4

Figure 2: Step-by-step workflow for the synthesis and post-synthetic metalation of a 5-FSA based Covalent Organic Framework.

  • Framework Synthesis: React 5-FSA with a linear diamine (e.g., p-phenylenediamine) under standard solvothermal conditions (similar to Protocol A) to yield a 1D channel COF lined with salicylic acid groups.

  • Post-Synthetic Metalation (PSM): Suspend 50 mg of the activated 5-FSA COF in 10 mL of methanol. Add 0.5 mmol of Nickel(II) acetate tetrahydrate.

  • Coordination: Stir the suspension at room temperature for 24 hours. Causality: The ortho-hydroxybenzoic acid acts as a bidentate ligand, displacing the acetate ligands to form a thermodynamically stable Ni-salicylate complex within the pores.

  • Validation: Wash the metalated COF extensively with methanol to remove physically adsorbed metal salts. Perform Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify metal loading, and X-ray Photoelectron Spectroscopy (XPS) to confirm the oxidation state of the coordinated metal.

Conclusion

The choice between 3-formyl-5-(methoxycarbonyl)benzoic acid and 5-formylsalicylic acid ultimately depends on the desired interaction at the pore interface. FMCBA is an elite building block for researchers looking to break structural symmetry and achieve highly controlled, multi-step functionalization (ideal for nanomedicine and targeted delivery). Conversely, 5-FSA is the superior choice for materials scientists focused on energy storage, battery anodes, and single-atom catalysis, leveraging its robust chelating abilities and multi-electron redox potential.

References

  • PubChem. "3-Formyl-5-(methoxycarbonyl)benzoic acid | C10H8O5 | CID 29923355." National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "5-Formylsalicylic acid | C8H6O4 | CID 69226." National Center for Biotechnology Information. Available at:[Link]

  • Komura, T. et al. (2022). "A Capacity-Prediction Model for Exploration of Organic Anodes: Discovery of 5-Formylsalicylic Acid as a High-Performance Anode Active Material." ACS Applied Energy Materials. Available at:[Link]

  • ResearchGate. "Ligand functionalization of defect-engineered Ni-MOF-74." (Detailing the use of 5-formylsalicylic acid as a fragmented organic ligand). Available at:[Link]

  • ACS Publications. "Conjugated Carbonyl Compounds as High-Performance Cathode Materials for Rechargeable Batteries." (Referencing multielectron redox reactions in carbonyls). Available at:[Link]

Sources

Comparative

Comprehensive Guide to Structural Validation of 3-Formyl-5-(methoxycarbonyl)benzoic Acid Complexes: SCXRD vs. Alternative Techniques

The rational design of metal-organic frameworks (MOFs) and coordination polymers relies heavily on the precise spatial arrangement of polyfunctional ligands. 3-Formyl-5-(methoxycarbonyl)benzoic acid (CAS 914220-93-2)[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

The rational design of metal-organic frameworks (MOFs) and coordination polymers relies heavily on the precise spatial arrangement of polyfunctional ligands. 3-Formyl-5-(methoxycarbonyl)benzoic acid (CAS 914220-93-2)[1] is a highly versatile asymmetric building block. Featuring three distinct coordinating/reactive vectors—a formyl group, a methyl ester, and a carboxylic acid—it can participate in complex supramolecular assemblies, covalent organic frameworks (COFs), and transition metal coordination complexes.

However, the asymmetric nature of this ligand often leads to unpredictable solid-state topologies and structural disorder. For researchers and drug development professionals, validating the exact 3D connectivity of these complexes is a critical bottleneck. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) [2] against alternative analytical techniques (PXRD, NMR) and provides a highly detailed, self-validating protocol for the structural elucidation of these specific complexes.

Comparative Analysis of Structural Validation Techniques

While spectroscopic techniques provide bulk or solution-state data, determining the exact solid-state architecture of a coordination complex requires diffraction methods. Below is a critical comparison of the leading techniques.

Why SCXRD is the Gold Standard

SCXRD operates by directing a monochromatic X-ray beam at a single, robust crystal, producing a 3D diffraction pattern of discrete spots governed by Bragg's Law[3]. For 3-formyl-5-(methoxycarbonyl)benzoic acid complexes, SCXRD is uniquely capable of:

  • Resolving Positional Disorder: The methoxycarbonyl (-COOCH₃) group often exhibits rotational disorder in the solid state. SCXRD allows for the modeling of these disordered components across multiple occupancy sites.

  • Absolute Configuration: By analyzing the anomalous scattering effects of the coordinated metal centers, SCXRD definitively assigns the absolute stereochemistry of chiral coordination networks[4].

  • Solvent Mapping: MOFs synthesized with this ligand often trap solvent molecules (e.g., DMF, water) in their pores. SCXRD provides the electron density maps necessary to pinpoint these guest molecules or mathematically mask them (via SQUEEZE/BYPASS) if highly disordered.

The Limitations of PXRD and NMR
  • Powder X-Ray Diffraction (PXRD): PXRD analyzes a bulk powder, compressing 3D crystallographic data into a 1D diffractogram (intensity vs. 2θ)[3]. While excellent for confirming bulk phase purity against a known SCXRD model, ab initio structure solution from PXRD for asymmetric ligands like 3-formyl-5-(methoxycarbonyl)benzoic acid is severely hindered by peak overlap at higher diffraction angles[5].

  • Nuclear Magnetic Resonance (NMR): Solution-state NMR is invaluable for confirming the integrity of the ligand (e.g., ensuring the formyl group hasn't oxidized) and studying solution dynamics. However, polymeric coordination complexes often exhibit poor solubility. Furthermore, NMR cannot directly map the 3D extended solid-state connectivity or the exact coordination geometry around the metal node[6].

Quantitative Performance Comparison
MetricSingle-Crystal XRD (SCXRD)Powder XRD (PXRD)Solution-State NMR
Resolution Limit Atomic (< 0.8 Å typically)Bulk Phase / NanoscaleSub-nanometer (indirect)
3D Connectivity Direct, absolute mappingIndirect (requires modeling)None (solution state only)
Sample Requirement Single robust crystal (10–250 µm)Fine powder (~10–50 mg)Highly soluble sample (mg scale)
Disorder Handling Excellent (occupancy refinement)Poor (peak broadening/overlap)Moderate (time-averaged signals)
Phase Identification Single-particle specificExcellent for bulk purityN/A
Data Collection Time 2 to 48 hours10 mins to 2 hours15 mins to 24 hours

Experimental Workflow: SCXRD Validation Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes built-in quality control checks to ensure that the resulting crystallographic data is authoritative and publishable.

Step 1: Crystal Growth via Solvothermal Synthesis

Causality: 3-formyl-5-(methoxycarbonyl)benzoic acid has limited solubility in non-polar solvents. Solvothermal synthesis using a mixed solvent system ensures slow deprotonation and reversible metal-ligand bond formation, which is thermodynamically required to grow defect-free single crystals rather than kinetic amorphous precipitates.

  • Dissolve 0.1 mmol of 3-formyl-5-(methoxycarbonyl)benzoic acid and 0.1 mmol of the target metal salt (e.g., Zn(NO₃)₂·6H₂O) in a 4:1 mixture of N,N-dimethylformamide (DMF) and ethanol (5 mL).

  • Add 1-2 drops of a modulator (e.g., acetic acid) to slow the nucleation rate.

  • Seal in a Teflon-lined stainless steel autoclave and heat at 85 °C for 72 hours, followed by cooling to room temperature at a rate of 2 °C/hour.

  • Validation Check: Inspect the mother liquor under a polarized light microscope. Crystals that extinguish light uniformly upon rotation are true single crystals, devoid of twinning.

Step 2: Crystal Mounting and Cryocooling

Causality: MOFs constructed from this ligand often contain volatile pore solvents. Exposing the crystal to ambient air can cause solvent evaporation, leading to rapid loss of crystallinity (single-crystal to single-crystal transformation or amorphization)[7].

  • Submerge the crystals in a drop of paratone-N oil or perfluoropolyether directly on a glass slide.

  • Select a crystal with dimensions between 50 and 200 µm using a micromount loop.

  • Transfer the loop immediately to the diffractometer goniometer head, under a continuous stream of cold nitrogen gas (typically 100 K).

  • Validation Check: The rapid cooling to 100 K freezes the paratone oil, rigidly holding the crystal, preventing solvent loss, and minimizing atomic thermal vibrations (Debye-Waller factors), which significantly enhances high-angle diffraction intensity.

Step 3: Data Collection and Reduction
  • Center the crystal optically and collect preliminary frames using Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation.

  • Determine the unit cell and verify the mosaicity. If the spots are sharp and un-split, proceed with a full sphere data collection strategy.

  • Integrate the data and apply multi-scan absorption corrections (e.g., using SADABS).

  • Validation Check: Evaluate the Rint​ value. An Rint​<0.05 confirms high internal consistency of the symmetry-equivalent reflections.

Step 4: Structure Solution and Refinement

Causality: The formyl and methoxycarbonyl groups are highly flexible. If they do not participate in coordination, they will exhibit high atomic displacement parameters (ADPs).

  • Solve the phase problem using Intrinsic Phasing (SHELXT).

  • Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • If the methoxycarbonyl group is disordered, split the atoms into two parts (e.g., Part 1 and Part 2) and refine their relative occupancies using free variables, applying appropriate geometric restraints (DFIX, SADI) and thermal restraints (RIGU, SIMU).

  • Validation Check: Generate a CIF and run it through IUCr's CheckCIF platform. Eliminate all Level A and B alerts to validate the structural model's physical and chemical viability.

SCXRD Workflow Visualization

The following diagram illustrates the logical progression and self-validating feedback loops inherent in the SCXRD structural determination process for coordination complexes.

G N1 Ligand Synthesis & Verification (NMR / MS) N2 Solvothermal Crystallization (DMF/EtOH + Modulator) N1->N2 Complexation N3 Microscopic Selection & Mounting (Paratone Oil, 100K Cryostream) N2->N3 Yields Crystals N4 SCXRD Data Collection (Determine Unit Cell & R_int) N3->N4 X-ray Exposure N4->N2 Poor Diffraction (Recrystallize) N5 Structure Solution (Intrinsic Phasing / SHELXT) N4->N5 R_int < 0.05 N6 Anisotropic Refinement (Model Disorder in Ester Groups) N5->N6 Initial Model N7 CheckCIF Validation (Resolve Level A/B Alerts) N6->N7 Generate CIF N7->N6 Alerts Found (Refine Model) N8 Final Validated 3D Structure (Ready for Publication/CSD) N7->N8 Clean CIF

Caption: SCXRD Structural Validation Workflow for Coordination Complexes.

Conclusion

For complexes derived from 3-formyl-5-(methoxycarbonyl)benzoic acid, relying solely on PXRD or NMR leaves critical gaps in structural understanding, particularly regarding stereochemistry, ligand disorder, and pore-solvent interactions. SCXRD remains the undisputed gold standard, providing an absolute, atomically precise 3D map. By adhering to the cryocooling and rigorous refinement protocols outlined above, researchers can ensure their structural data is robust, self-validating, and ready for deposition in the Cambridge Structural Database (CSD).

References

  • PubChem. "3-Formyl-5-(methoxycarbonyl)benzoic acid | C10H8O5 | CID 29923355". National Center for Biotechnology Information. Available at:[Link]

  • Creative Biostructure. "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique". Available at:[Link]

  • Brunger, A. T. "X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics". Stanford University. Available at:[Link]

  • SERC (Carleton College). "Single-crystal X-ray Diffraction". Available at:[Link]

  • MDPI Encyclopedia. "X-ray Single-Crystal Diffraction". Available at: [Link]

  • Chemical Society Reviews (RSC Publishing). "Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers". Available at:[Link]

  • Carlon, A., et al. "On the complementarity of X-ray and NMR data". PMC. Available at:[Link]

  • CrystEngComm (RSC Publishing). "Magnetically textured powders—an alternative to single-crystal and powder X-ray diffraction methods". Available at:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-Formyl-5-(methoxycarbonyl)benzoic acid
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3-Formyl-5-(methoxycarbonyl)benzoic acid
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